molecular formula C10H15O4PS2 B144311 Fenthionsulfoxide CAS No. 3761-41-9

Fenthionsulfoxide

Cat. No.: B144311
CAS No.: 3761-41-9
M. Wt: 294.3 g/mol
InChI Key: DLAPIMGBBDILHJ-UHFFFAOYSA-N
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Description

Fenthionsulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C10H15O4PS2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPIMGBBDILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9058076
Record name Mesulfenfos
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Molecular Weight

294.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3761-41-9, 852952-67-1, 852952-68-2
Record name Mesulfenfos
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulfenfos [ISO]
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Record name Mesulfenfos, (-)-
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Record name Mesulfenfos, (+)-
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Record name Mesulfenfos
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Record name Mesulfenfos
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Record name MESULFENFOS
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Foundational & Exploratory

Fenthionsulfoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fenthion Sulfoxide

Introduction

Fenthion sulfoxide is a primary metabolite of fenthion, a widely utilized organophosphate insecticide.[1][2] The parent compound, fenthion, is employed to control a broad spectrum of sucking and chewing pests in agriculture and public health settings.[3][4] Fenthion sulfoxide is formed through the oxidation of the thioether group of fenthion, a metabolic process that occurs in various organisms, including mammals and plants, as well as in the environment.[2][3][5] This transformation is of significant toxicological interest as the oxidative metabolites of fenthion can exhibit altered, and often enhanced, toxicity compared to the parent molecule.[2] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic pathways, mechanism of action, and analytical methodologies pertaining to fenthion sulfoxide, tailored for researchers and professionals in drug development and life sciences.

Chemical Identity and Structure

Fenthion sulfoxide is systematically known as O,O-dimethyl O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate.[1][6] It is also referred to by synonyms such as Mesulfenfos.[6] The presence of a sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two stereoisomers (R and S enantiomers).[1][5] This stereoisomerism is a critical consideration in its biological activity and metabolic fate.[5]

Caption: Chemical structure of Fenthion Sulfoxide.

Physicochemical Properties

A summary of the key physicochemical properties of fenthion sulfoxide is presented in the table below. These properties are essential for understanding its environmental fate, transport, and designing analytical extraction methods.

PropertyValueSource(s)
IUPAC Name O,O-dimethyl O-4-methylsulfinyl-m-tolyl phosphorothioate[1]
CAS Number 3761-41-9[1][6][7][8]
Molecular Formula C₁₀H₁₅O₄PS₂[1][6]
Molecular Weight 294.3 g/mol [6]
Physical State Liquid[1]
Water Solubility 3.72 mg/L (at 20 °C)[1]
Melting Point -97 °C[7]
Boiling Point 40 °C[7]

Metabolism and Synthesis

Metabolic Pathway

Fenthion sulfoxide is a product of the metabolic oxidation of fenthion.[2][3] This bioactivation is a critical step as it precedes the formation of more potent acetylcholinesterase inhibitors. The primary metabolic transformations involve two key oxidative steps:

  • Sulfoxidation: The thioether sulfur of fenthion is oxidized to form fenthion sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes in the liver.[5]

  • Oxidative Desulfuration: The thiophosphate group (P=S) can be oxidized to a phosphate group (P=O), converting fenthion or its sulfoxide metabolite into their respective "oxon" analogs. The resulting fenthion oxon sulfoxide is a significantly more potent inhibitor of acetylcholinesterase.[2]

  • Further Oxidation: Fenthion sulfoxide can be further oxidized at the sulfoxide group to form fenthion sulfone.[3][6]

These metabolic conversions generally increase the polarity of the molecule, facilitating its eventual excretion, but also transiently increase its toxicity.[2]

Metabolic_Pathway Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Sulfoxidation (FMO, CYP) Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration (CYP) Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Sulfoxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of Fenthion.

Chemical Synthesis

For research and analytical purposes, fenthion sulfoxide can be synthesized in the laboratory. A common approach involves the controlled oxidation of fenthion. To obtain specific enantiomers, chiral oxidizing agents are employed. For instance, N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines have been successfully used to produce enantioenriched fenthion sulfoxides from the parent sulfide.[5][9] Subsequent recrystallization can yield enantiomerically pure samples (>99% ee), which are crucial for studying the stereoselective effects on biological systems.[5][9]

Mechanism of Action and Toxicology

The primary mechanism of toxicity for organophosphates, including the metabolites of fenthion, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses and potentially severe neurotoxic effects.[5]

Interestingly, studies have shown that the enantiomers of fenthion sulfoxide themselves do not exhibit strong anti-AChE properties.[5][9] However, they serve as intermediates in a critical bioactivation pathway.[5] The subsequent oxidative desulfuration of fenthion sulfoxide to fenthion oxon sulfoxide produces a potent AChE inhibitor.[2][5] Research has demonstrated stereoselective inhibition, with the (R)-(+)-fenoxon sulfoxide being a significantly more powerful inhibitor of AChE than its (S)-(-) counterpart.[5][9] This underscores the importance of considering the complete metabolic cascade and the stereochemistry of the metabolites when assessing the overall toxicity of fenthion.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by Organophosphate Metabolite ACh Acetylcholine AChE AChE Active Site ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis OP Fenthion Oxon Sulfoxide AChE_Inhibited Inhibited AChE Phosphorylated Active Site OP->AChE_Inhibited Irreversible Binding ACh_accum Acetylcholine Accumulation AChE_Inhibited->ACh_accum Hydrolysis Blocked

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Analytical Methodologies

The detection and quantification of fenthion and its metabolites, including fenthion sulfoxide, in various matrices such as food and environmental samples are crucial for safety assessment.[2] Modern analytical techniques provide high sensitivity and selectivity for this purpose. A widely adopted and effective methodology is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]

Experimental Protocol: QuEChERS Extraction and UHPLC-MS/MS Analysis

This protocol provides a validated method for the simultaneous analysis of fenthion and its five major metabolites, including fenthion sulfoxide, in produce.[2]

1. Sample Preparation (QuEChERS)

  • Objective: To extract the analytes from the sample matrix and remove interfering substances.

  • Step 1: Homogenization: Weigh 10 g of a homogenized sample (e.g., brown rice, orange) into a 50 mL centrifuge tube.

  • Step 2: Hydration (for dry samples): For samples like brown rice, add 10 mL of distilled water and allow it to sit for 30 minutes.

  • Step 3: Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Step 4: Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

  • Step 6: Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Step 7: Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis

  • Objective: To separate, identify, and quantify the target analytes.

  • Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for fenthion sulfoxide and other metabolites must be optimized for maximum sensitivity and specificity.

  • Quantification: Use matrix-matched calibration curves to compensate for matrix effects (signal suppression or enhancement) and ensure accurate quantification.[2] The limit of quantitation is typically around 0.01 mg/kg.[2]

Analytical_Workflow Sample 1. Sample Homogenization (10g) Extraction 2. Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Filter 6. Filtration (0.22 µm) Centrifuge2->Filter Supernatant Analysis 7. UHPLC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS and UHPLC-MS/MS analytical workflow.

Conclusion

Fenthion sulfoxide is a key intermediate in the metabolic pathway of the insecticide fenthion. While not a potent acetylcholinesterase inhibitor itself, its formation is a critical bioactivation step leading to the production of highly toxic oxon analogs. Understanding its chemical properties, metabolic fate, and stereochemistry is essential for a complete toxicological risk assessment. The analytical methods outlined provide a robust framework for the reliable monitoring of fenthion sulfoxide and related metabolites in diverse and complex matrices, ensuring food safety and environmental protection.

References

  • fenthion (039). (1984). Retrieved from Inchem.org website: [Link]

  • Cashman, J. R., et al. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 21(10), 2029-2037. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mesulfenfos. In PubChem Compound Database. Retrieved from [Link]

  • Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion sulfoxide (Ref: BAY S 2281). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 519. Available at: [Link]

  • Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion (Ref: OMS 2). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]

  • Cashman, J. R., et al. (2008). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 21(10), 2029–2037. Available at: [Link]

Sources

Fenthionsulfoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenthionsulfoxide is a primary metabolite of Fenthion, a broad-spectrum organophosphate insecticide.[1][2] As a product of oxidative metabolism in various organisms and environmental compartments, this compound is a crucial analyte in toxicological studies, residue analysis, and environmental fate monitoring.[1][3][4] Its presence and concentration are of significant interest to researchers in drug development, environmental science, and food safety, as the metabolic transformation of the parent compound can alter its biological activity and toxicity.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed experimental protocols, designed for a scientific audience.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its key identifiers and physicochemical properties. These data are essential for the accurate preparation of standards, interpretation of analytical results, and prediction of its behavior in experimental systems.

PropertyValueSource
CAS Number 3761-41-9PubChem[5], ChemicalBook[6]
Molecular Formula C₁₀H₁₅O₄PS₂PubChem[5]
Molecular Weight 294.33 g/mol ChemicalBook[6]
IUPAC Name dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ⁵-phosphanePubChem
Synonyms Mesulfenfos, Fensulfoxide, BAY S 2281AERU[7], ChemicalBook[6]
Melting Point 58-60 °CChemicalBook[6]
Boiling Point 110 °C at 0.01 TorrChemicalBook[6]
Chirality The sulfur atom in the sulfoxide group is a chiral center, leading to two diastereomers.AERU[7]

Synthesis and Metabolic Pathway

This compound is primarily formed through the oxidation of the thioether group of Fenthion. This transformation can occur both in biological systems, mediated by enzymes such as cytochrome P450 and flavin-containing monooxygenases (FMO), and through chemical oxidation in environmental matrices.[1][2]

The metabolic cascade does not end with this compound. It is part of a larger network of transformations that also includes oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), forming the more potent "oxon" analogues, and further oxidation of the sulfoxide to a sulfone.[4][8] Understanding this pathway is critical, as the toxicity of the metabolites can significantly differ from the parent compound.[3]

Fenthion_Metabolism Fenthion Fenthion (Parent Insecticide) F_Sulfoxide This compound Fenthion->F_Sulfoxide Sulfoxidation (P450, FMO) F_Oxon Fenthion Oxon Fenthion->F_Oxon Oxidative Desulfuration (P450) F_Sulfone Fenthion Sulfone F_Sulfoxide->F_Sulfone Sulfoxidation F_Oxon_Sulfoxide Fenthion Oxon Sulfoxide F_Sulfoxide->F_Oxon_Sulfoxide Oxidative Desulfuration F_Oxon_Sulfone Fenthion Oxon Sulfone (Highly Toxic) F_Sulfone->F_Oxon_Sulfone Oxidative Desulfuration F_Oxon->F_Oxon_Sulfoxide Sulfoxidation F_Oxon_Sulfoxide->F_Oxon_Sulfone Sulfoxidation

Caption: Metabolic pathway of Fenthion.

Mechanism of Action and Toxicological Significance

The primary mechanism of action for organophosphate compounds, including Fenthion and its metabolites, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potential toxicity.[1][2]

Interestingly, while many oxon metabolites are more potent AChE inhibitors than their parent compounds, studies have shown that this compound itself does not have significant anti-AChE properties.[9] However, its formation is a critical step in a bioactivation pathway. Subsequent oxidative desulfuration of this compound leads to the production of Fenthion Oxon Sulfoxide, a potent AChE inhibitor.[9] Therefore, the conversion of Fenthion to this compound is a key transformation that precedes the formation of more toxic metabolites.[3][9] From a toxicological standpoint, this compound is classified as "Toxic if swallowed" (GHS Hazard H301).[5]

Experimental Protocols

Synthesis of this compound from Fenthion

This protocol describes a common method for the chemical synthesis of this compound, which is crucial for generating analytical standards and for use in toxicological studies. The causality behind this choice of protocol lies in its efficiency and the use of a selective oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent that effectively oxidizes thioethers to sulfoxides under mild conditions, often with high yields.[8]

Materials:

  • Fenthion

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fenthion (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the stirred Fenthion solution. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the Fenthion is consumed (typically within a few hours), quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel, wash the organic layer with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Analysis of this compound in Produce by UHPLC-MS/MS

This protocol outlines a validated method for the simultaneous analysis of Fenthion and its five major metabolites, including this compound, in various produce matrices.[3][10][11] The choice of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is due to its proven efficiency in extracting a wide range of pesticides from complex matrices with high recovery rates.[11] Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the analytical technique of choice because it provides the necessary sensitivity and selectivity for detecting trace levels of these compounds.[3][11] This is particularly important as gas chromatography (GC) can be challenging for sulfoxide analysis due to potential thermal degradation in the injector port.[3]

Materials and Instrumentation:

  • Homogenized sample matrix (e.g., brown rice, orange)

  • Acetonitrile with 1% acetic acid

  • Magnesium sulfate (anhydrous), sodium chloride, sodium citrate

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Extraction (QuEChERS): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (with 1% acetic acid). c. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. d. Shake vigorously for 1 minute and centrifuge.

  • Cleanup (d-SPE): a. Take an aliquot of the supernatant (acetonitrile layer). b. Add it to a d-SPE tube containing PSA (to remove organic acids) and C18 (to remove nonpolar interferences). c. Vortex for 30 seconds and centrifuge.

  • Analysis (UHPLC-MS/MS): a. Filter the cleaned extract through a 0.22 µm filter into an autosampler vial. b. Inject the sample into the UHPLC-MS/MS system. c. Chromatographic Conditions: Use a C18 column with a gradient mobile phase, typically consisting of water and methanol, both containing 0.1% formic acid, to achieve optimal separation and ionization.[11] d. Mass Spectrometry Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions (precursor ion -> product ion) must be optimized for this compound to ensure selectivity and sensitivity.[3]

  • Quantification: a. Due to potential matrix effects (signal suppression or enhancement), it is imperative to use matrix-matched calibration curves for accurate quantification.[3][11] Prepare standards in a blank matrix extract and plot the peak area against the concentration to generate the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup d-SPE UHPLC UHPLC Separation (C18 Column) Cleanup->UHPLC Filtered Extract MSMS MS/MS Detection (ESI+, MRM) UHPLC->MSMS Quantification Quantification (Matrix-Matched Curve) MSMS->Quantification Peak Area Data

Sources

The Metabolic Dichotomy of Fenthionsulfoxide: A Comparative Analysis in Insects and Mammals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, undergoes complex metabolic transformations within biological systems, leading to a cascade of metabolites with varying toxicological profiles. Central to this biotransformation is the formation of fenthionsulfoxide, a primary metabolite resulting from the oxidation of the parent compound. The subsequent metabolic fate of this compound diverges significantly between insects and mammals, a dichotomy that underpins the selective toxicity of fenthion and holds critical implications for insecticide development, risk assessment, and the study of xenobiotic metabolism. This technical guide provides a comprehensive exploration of this compound metabolism, offering a detailed comparative analysis of the enzymatic pathways, metabolite profiles, and toxicological consequences in both insects and mammals. We delve into the causality behind experimental designs for studying these metabolic processes and provide robust, self-validating protocols for key in vitro and in vivo assays. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the fields of toxicology, entomology, and pharmacology.

Introduction: Fenthion and the Significance of its Metabolic Activation

Fenthion exerts its insecticidal action through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] However, fenthion itself is a relatively weak AChE inhibitor. Its toxicity is largely dependent on its metabolic activation to more potent inhibitors. The initial and pivotal step in this activation pathway is the oxidation of the thioether group to form this compound.[2] This conversion is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs).[3][4]

The metabolic journey of this compound is where the toxicological narrative splits. In target insects, further oxidation to fenthion oxon sulfoxide is a key activation step, leading to potent AChE inhibition and subsequent mortality.[5] Conversely, in mammals, while activation pathways exist, detoxification mechanisms are generally more efficient, leading to a comparatively lower acute toxicity.[3] Understanding this metabolic divergence is paramount for designing insecticides with high target specificity and minimal off-target effects.

Metabolic Pathways of this compound: A Tale of Two Phyla

The biotransformation of this compound involves a complex interplay of Phase I (oxidation, hydrolysis) and Phase II (conjugation) metabolic reactions. The balance between these pathways dictates the ultimate toxicological outcome in a given organism.

In Insects: A Predominance of Activation

In insects, the metabolism of this compound is often geared towards bioactivation, enhancing its toxicity. The key enzymatic players belong to three major families:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are central to the oxidative metabolism of this compound.[6] Specific CYP families, such as CYP6 and CYP9, are frequently implicated in insecticide resistance through enhanced metabolism.[6] They catalyze the conversion of this compound to fenthion oxon sulfoxide, a potent AChE inhibitor.[5]

  • Glutathione S-Transferases (GSTs): While primarily known for their detoxification roles, some GSTs can be involved in the metabolism of organophosphates.[7] In the context of this compound, their role is likely more focused on the detoxification of reactive intermediates and oxidative stress mitigation.[8]

  • Esterases: These enzymes play a crucial role in the hydrolysis of ester linkages within the fenthion molecule and its metabolites, generally leading to detoxification.[9] The activity of these enzymes can be a significant factor in insecticide resistance.

The overall metabolic trend in susceptible insects favors the production of highly toxic oxon metabolites.

In Mammals: A More Balanced Approach of Activation and Detoxification

Mammalian systems, particularly the liver, possess a robust enzymatic arsenal for metabolizing xenobiotics like this compound.[3] While activation to toxic oxons occurs, detoxification pathways are significantly more pronounced compared to insects.

  • Cytochrome P450 Monooxygenases (CYPs): Similar to insects, CYPs are the primary drivers of this compound oxidation in mammals.[3] However, the isoform profile and substrate specificity can differ, influencing the rate and direction of metabolism.

  • Flavin-Containing Monooxygenases (FMOs): FMOs also contribute to the oxidation of the sulfur atom in fenthion and its metabolites.[3]

  • Aldehyde Oxidase (AO): This enzyme has been shown to be involved in the reduction of fenthion sulfoxide back to fenthion, representing a potential detoxification pathway.[3]

  • Glutathione S-Transferases (GSTs): GSTs play a significant role in detoxifying fenthion and its electrophilic metabolites by conjugating them with glutathione, rendering them more water-soluble and readily excretable.[10]

  • Esterases: A-esterases (paraoxonases) and B-esterases (carboxylesterases) in mammalian plasma and liver efficiently hydrolyze the phosphate ester bonds of fenthion and its oxon metabolites, representing a major detoxification route.[9]

The higher capacity for hydrolytic and conjugative detoxification in mammals is a key factor in the selective toxicity of fenthion.

Diagram 1: Comparative Metabolic Pathways of this compound

FenthionMetabolism cluster_insect Insect Metabolism cluster_mammal Mammalian Metabolism This compound This compound Fenthion_Oxon_Sulfoxide_Insect Fenthion Oxon Sulfoxide (High AChE Inhibition) This compound->Fenthion_Oxon_Sulfoxide_Insect CYPs (e.g., CYP6, CYP9) (Activation) Hydrolyzed_Products_Insect Hydrolyzed Products (Detoxification) This compound->Hydrolyzed_Products_Insect Esterases (Detoxification) Fenthion_Oxon_Sulfoxide_Mammal Fenthion Oxon Sulfoxide (AChE Inhibition) This compound->Fenthion_Oxon_Sulfoxide_Mammal CYPs, FMOs (Activation) Fenthion_Mammal Fenthion This compound->Fenthion_Mammal Aldehyde Oxidase (Reduction/Detoxification) Hydrolyzed_Products_Mammal Hydrolyzed Products (Detoxification) This compound->Hydrolyzed_Products_Mammal Esterases (Detoxification) Conjugated_Products_Mammal Conjugated Products (Excretion) This compound->Conjugated_Products_Mammal GSTs (Detoxification) Fenthion_Oxon_Sulfoxide_Mammal->Hydrolyzed_Products_Mammal Esterases

Caption: Comparative metabolic pathways of this compound in insects and mammals.

Quantitative Analysis: A Summary of Metabolites and Toxicity

The differential metabolism of this compound results in distinct metabolite profiles and toxicological endpoints in insects and mammals.

Metabolite Typical Relative Abundance in Insects (Susceptible) Typical Relative Abundance in Mammals Relative AChE Inhibition Potency
Fenthion Parent CompoundParent CompoundLow
This compound HighModerateModerate
Fenthion Sulfone ModerateLowModerate
Fenthion Oxon LowLowHigh
Fenthion Oxon Sulfoxide HighLowVery High
Fenthion Oxon Sulfone ModerateVery LowVery High
Hydrolytic Products LowHighNegligible
Conjugated Products LowHighNegligible

Table 1: A generalized comparison of the relative abundance and toxicity of fenthion and its major metabolites in susceptible insects and mammals. Actual values can vary significantly based on species, dose, and time.

Experimental Protocols for Studying this compound Metabolism

To elucidate the intricate metabolic pathways of this compound, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Metabolism using Microsomes: A Foundational Assay

This protocol details the investigation of this compound metabolism using liver microsomes (for mammals) or whole-body/tissue-specific microsomes (for insects). This assay is fundamental for identifying primary metabolites and characterizing the roles of CYP and FMO enzymes.

Diagram 2: Workflow for In Vitro Microsomal Metabolism Assay

MicrosomalAssay A Prepare Microsomes (Mammalian Liver or Insect Tissue) B Prepare Reaction Mixture: - Microsomes - this compound (Substrate) - Buffer (e.g., Phosphate) A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add NADPH (Cofactor) C->D E Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) D->E F Terminate Reaction: Add ice-cold organic solvent (e.g., Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify this compound and Metabolites H->I

Caption: Step-by-step workflow for the in vitro microsomal metabolism assay.

Detailed Methodology:

  • Microsome Preparation:

    • Mammalian: Utilize commercially available pooled liver microsomes or prepare them from fresh liver tissue via differential centrifugation.[11]

    • Insect: Prepare microsomes from whole bodies or specific tissues (e.g., midgut, fat body) of the target insect species using established homogenization and centrifugation protocols.

  • Reaction Mixture Preparation (per reaction):

    • Phosphate buffer (100 mM, pH 7.4)

    • Microsomal protein (0.2-1.0 mg/mL final concentration)

    • This compound (dissolved in a minimal amount of organic solvent, e.g., DMSO, to a final concentration of 1-10 µM)

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS for the quantification of this compound and its metabolites.[1]

Self-Validating Controls:

  • No NADPH Control: To confirm that the metabolism is NADPH-dependent (indicative of CYP/FMO activity).

  • Heat-Inactivated Microsomes Control: To ensure that the observed metabolism is enzymatic.

  • No Substrate Control: To check for interfering peaks from the microsomes or buffer.

  • Positive Control Substrate: Use a known substrate for the microsomal preparation (e.g., testosterone for mammalian liver microsomes) to verify enzymatic activity.

Heterologous Expression of Insect CYPs: Pinpointing a Specific Enzyme's Role

To definitively identify the specific CYP isoforms responsible for this compound metabolism in insects, heterologous expression systems are employed. This involves expressing a single insect CYP gene in a host system that lacks endogenous CYP activity.

Diagram 3: Workflow for Heterologous Expression and Activity Assay

HeterologousExpression A Isolate and Clone Insect CYP Gene of Interest B Subclone into Expression Vector A->B C Transform Host Cells (e.g., E. coli, Sf9 insect cells) B->C D Induce Protein Expression C->D E Prepare Microsomes from Transformed Cells D->E F Perform In Vitro Metabolism Assay (as described in 4.1) E->F G Analyze Metabolite Formation to Confirm CYP Activity F->G

Caption: Workflow for heterologous expression and functional characterization of an insect CYP.

Detailed Methodology:

  • Gene Cloning: Isolate the full-length cDNA of the target insect CYP gene and clone it into a suitable expression vector (e.g., pCW containing a modified insect P450 reductase gene for E. coli expression, or a baculovirus vector for Sf9 cell expression).[12]

  • Host Cell Transformation/Transfection: Introduce the expression vector into the host cells.

  • Protein Expression: Induce the expression of the recombinant CYP protein according to the specific protocols for the chosen expression system.

  • Microsome Preparation: Harvest the cells and prepare microsomes containing the expressed CYP.

  • Functional Assay: Perform the in vitro metabolism assay as described in section 4.1 using the microsomes containing the single expressed CYP isoform.

  • Analysis: Analyze the formation of this compound metabolites to determine the catalytic activity of the specific CYP isoform.

Self-Validating Controls:

  • Vector-Only Control: Transform host cells with an empty expression vector to ensure that any observed metabolism is not due to endogenous enzymes in the host system.

  • Known Substrate Control: Test the expressed CYP with a known substrate (if available) to confirm proper folding and activity.

Conclusion and Future Directions

The metabolic fate of this compound is a critical determinant of fenthion's selective toxicity. In insects, metabolic pathways often lead to bioactivation, while in mammals, a more robust detoxification capacity prevails. This guide has provided a detailed comparative analysis of these pathways and offered robust protocols for their investigation.

Future research should focus on:

  • Characterizing a wider range of insect CYP and GST isoforms involved in this compound metabolism to better understand the molecular basis of resistance.

  • Developing more sophisticated in vitro models that incorporate multiple cell types to better mimic the in vivo environment.

  • Utilizing advanced analytical techniques , such as high-resolution mass spectrometry, for the discovery of novel metabolites.

  • Integrating metabolomic and proteomic data to gain a systems-level understanding of the metabolic response to this compound exposure.

By continuing to unravel the complexities of this compound metabolism, we can pave the way for the development of safer, more effective insecticides and gain deeper insights into the fundamental principles of xenobiotic metabolism across different species.

References

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  • Enayati, A. A., Ranson, H., & Hemingway, J. (2005). Insect glutathione transferases and insecticide resistance. Insect molecular biology, 14(1), 3–8. [Link]

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  • Nauen, R., Zimmer, C. T., & Vontas, J. (2021). Heterologous expression of insect P450 enzymes that metabolize xenobiotics. Current Opinion in Insect Science, 43, 83-89. [Link]

  • Kitamura, S., et al. (2003). In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats. Drug Metabolism and Disposition, 31(2), 179-186. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Wilkins, R. M., & Grout, R. J. (1995). Comparative effect of fenitrothion treatment on intracellular protease activities in insecticide-resistant and susceptible strains of Musca domestica L. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 111(2), 167-173. [Link]

  • Diptera. (n.d.). In ResearchGate. Retrieved from [Link]

  • Metcalf, R. L., Fukuto, T. R., & Winton, M. Y. (1963). CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES. Bulletin of the World Health Organization, 29(2), 219–226. [Link]

  • The role of Cytochrome P450 in Insecticide resistance. (2018). ResearchGate. [Link]

  • Fenthion (Ref: OMS 2). (n.d.). AERU, University of Hertfordshire. [Link]

  • Ugaki, M., Shono, T., & Fukami, J. I. (1985). Metabolism of fenitrothion by organophosphorus-resistant and-susceptible house flies, Musca domestica L. Pesticide Biochemistry and Physiology, 23(1), 33-40. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Adewale, B., et al. (2020). Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis. Parasites & Vectors, 13(1), 1-11. [Link]

  • Nauen, R., Zimmer, C. T., & Vontas, J. (2021). Heterologous expression of insect P450 enzymes that metabolize xenobiotics. Current Opinion in Insect Science, 43, 83-89. [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Comparative Proteomics of Resistant and Susceptible Strains of Frankliniella occidentalis to Abamectin. (2023). Journal of Insect Science, 23(1), 1. [Link]

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  • Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. (2022). International Journal of Molecular Sciences, 23(21), 13180. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]

  • Picó, Y., Farré, M., Soler, C., & Barceló, D. (2007). Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS. Analytical chemistry, 79(24), 9350–9363. [Link]

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  • Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. [Link]

  • Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. (n.d.). eScholarship.org. [Link]

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Fenthionsulfoxide: A Comprehensive Technical Guide on its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthionsulfoxide is a significant metabolite of the organophosphorus insecticide Fenthion. Its study is crucial for understanding the environmental fate, toxicology, and overall impact of its parent compound. This guide provides an in-depth exploration of the discovery and history of this compound, detailing its chemical properties, metabolic pathways, and the analytical methods developed for its detection.

Section 1: The Genesis of Fenthion and the Emergence of its Metabolites

The story of this compound is intrinsically linked to its parent compound, Fenthion. Developed in the mid-20th century, Fenthion emerged as a potent organophosphate insecticide.[1] Its widespread use in agriculture and public health for controlling a variety of pests set the stage for investigations into its environmental and biological transformations.

Scientists soon discovered that Fenthion, like many organophosphates, undergoes metabolic changes in organisms and the environment. These transformations, primarily driven by oxidation, lead to the formation of several metabolites, including Fenthion sulfoxide and Fenthion sulfone.[2] These metabolites were found to be of significant interest due to their comparable or even enhanced toxicity compared to the parent Fenthion, a phenomenon often referred to as "bioactivation."[2][3]

Section 2: Chemical Properties and Structure

This compound, with the chemical formula C10H15O4PS2, is characterized by the presence of a sulfoxide group, which results from the oxidation of the thioether sulfur atom in the fenthion molecule.[4] This structural modification significantly influences its polarity and, consequently, its environmental mobility and biological interactions.

Key Structural Features:

  • Phosphorothioate Group: The core structure retains the phosphorothioate group, which is common to many organophosphate insecticides and is crucial for their mechanism of action.

  • Sulfoxide Group: The defining feature is the S=O bond, which introduces a chiral center at the sulfur atom, leading to the possibility of (R) and (S) enantiomers.[5][6] This chirality can influence its biological activity and degradation pathways.

  • Aromatic Ring: The substituted phenyl ring is also a key component of the molecule's structure.

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Section 3: Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled oxidation of Fenthion. This process is a critical step for obtaining analytical standards for residue analysis and for conducting toxicological studies.

Experimental Protocol: Synthesis of this compound from Fenthion

This protocol outlines a common method for the laboratory synthesis of this compound.

Materials:

  • Fenthion

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve Fenthion in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of Fenthion to m-CPBA should be approximately 1:1 to favor the formation of the sulfoxide over the sulfone.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound. A typical yield for this reaction is high, often around 95%.[7]

Causality Behind Experimental Choices:

  • m-CPBA as Oxidizing Agent: m-CPBA is a selective oxidizing agent that can convert the thioether to a sulfoxide under mild conditions, minimizing the over-oxidation to the sulfone.

  • Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both Fenthion and m-CPBA and is relatively inert under the reaction conditions.

  • Column Chromatography for Purification: This technique is essential for separating the desired this compound from the unreacted Fenthion, the over-oxidized Fenthion sulfone, and other byproducts.

Section 4: Metabolic Pathways and Toxicological Significance

Fenthion undergoes extensive metabolism in various organisms, leading to the formation of this compound and other metabolites.[2] This metabolic conversion is a critical aspect of its toxicology.

Metabolic Transformation of Fenthion

The primary metabolic pathway for Fenthion involves oxidation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs).[5]

Metabolic_Pathway Fenthion Fenthion This compound This compound Fenthion->this compound Oxidation (FMO, CYP450) Fenthion_oxon Fenthion_oxon Fenthion->Fenthion_oxon Oxidative Desulfuration Fenthion_sulfone Fenthion_sulfone This compound->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion_oxon_sulfoxide This compound->Fenthion_oxon_sulfoxide Oxidative Desulfuration Fenthion_oxon_sulfone Fenthion_oxon_sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidative Desulfuration Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Metabolic pathway of Fenthion.

As illustrated, Fenthion can be oxidized to this compound, which can be further oxidized to Fenthion sulfone.[8] Concurrently, the phosphorothioate group can be oxidatively desulfurated to form the corresponding "oxon" analogs, which are generally more potent inhibitors of acetylcholinesterase (AChE).[2]

Toxicological Implications

The metabolic activation of Fenthion to its oxygen analogs and their sulfoxide and sulfone derivatives is a key determinant of its toxicity.[9] These metabolites are often more potent inhibitors of acetylcholinesterase, the primary target of organophosphate insecticides.[1][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potentially fatal consequences.[9]

Interestingly, while the oxon forms are typically the most potent AChE inhibitors, studies have shown that this compound itself may not have a strong direct anti-AChE effect in vitro.[10] However, its in vivo toxicity can be significant, suggesting that it may be a precursor to more toxic metabolites or have other mechanisms of toxicity.[10] The stereochemistry of the sulfoxide can also play a role in its biological activity.[5]

Section 5: Analytical Methodologies for Detection

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring Fenthion contamination and assessing exposure risks. Various analytical techniques have been developed for this purpose.

Sample Preparation

Effective sample preparation is a critical first step to isolate and concentrate this compound from complex matrices such as soil, water, and biological tissues. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using organic solvents to extract the analyte from aqueous samples.

  • Solid-Phase Extraction (SPE): Employing a solid sorbent to selectively retain the analyte, followed by elution with a suitable solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup steps, widely used for pesticide residue analysis in food and environmental samples.

Instrumental Analysis
  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) for sensitive and selective detection.

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, especially for complex matrices.

Table 1: Comparison of Analytical Techniques for this compound Detection

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High sensitivity and selectivity, well-established libraries for identification.Requires derivatization for some polar metabolites, potential for thermal degradation.
LC-MS/MS Separation by polarity, detection by precursor and product ion masses.High sensitivity and specificity, suitable for a wide range of polarities, minimal sample preparation.Matrix effects can be a challenge, higher instrument cost.

Conclusion

The discovery and subsequent study of this compound have been pivotal in understanding the complete toxicological and environmental profile of the insecticide Fenthion. From its initial identification as a major metabolite to the elucidation of its chemical properties, synthesis, and complex role in the bioactivation of its parent compound, research on this compound continues to be essential. The development of sophisticated analytical methods for its detection underscores its importance in environmental monitoring and food safety. This in-depth guide provides a comprehensive overview for researchers and professionals, highlighting the scientific journey and the ongoing significance of this compound in the field of toxicology and environmental science.

References

  • AERU, University of Hertfordshire. Fenthion (Ref: OMS 2). Pesticide Properties DataBase. [Link]

  • Wyckoff, J. H., et al. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 21(5), 1055-1062. [Link]

  • Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

  • National Health and Medical Research Council. (2011). Fenthion. Australian Drinking Water Guidelines. [Link]

  • Beyond Pesticides. Fenthion ChemicalWatch Factsheet. [Link]

  • Extension Toxicology Network, Oregon State University. (1996). EXTOXNET PIP - FENTHION. [Link]

  • National Center for Biotechnology Information. Mesulfenfos. PubChem Compound Summary for CID 19577. [Link]

  • Wyckoff, J. H., et al. (2008). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed. [Link]

  • ResearchGate. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. [Link]

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Fenthionsulfoxide mechanism of action as acetylcholinesterase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivation and Mechanism of Action of Fenthion Metabolites as Acetylcholinesterase Inhibitors

Executive Summary

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects not through its native form, but via a process of metabolic bioactivation, often termed lethal synthesis. This guide delineates the intricate biochemical cascade that transforms the relatively benign parent compound into highly potent inhibitors of acetylcholinesterase (AChE), the critical enzyme responsible for the degradation of the neurotransmitter acetylcholine. We will establish that fenthion sulfoxide, while a key metabolite, is itself a poor AChE inhibitor. The ultimate toxicity stems from its subsequent conversion to fenoxon sulfoxide, particularly the (R)-(+) enantiomer, which acts as a pseudo-irreversible inhibitor of AChE.[1] This document provides a comprehensive overview of the metabolic pathway, the detailed molecular mechanism of enzyme inhibition, the physiological consequences, and the validated experimental protocols required to characterize this complex process for researchers, toxicologists, and drug development professionals.

Part 1: The Principle of Bioactivation: From Pro-Insecticide to Potent Neurotoxin

Organothiophosphate compounds like fenthion are classic examples of pro-insecticides. Their design leverages the metabolic systems of the target organism to convert them into their active, toxic forms. The core principle of fenthion's toxicity lies in the oxidative bioactivation of the phosphorus-sulfur double bond (P=S, a thion) into a phosphorus-oxygen double bond (P=O, an oxon). This structural modification dramatically increases the electrophilicity of the phosphorus atom, rendering the molecule a much more potent phosphorylating agent and, consequently, a more effective inhibitor of acetylcholinesterase.

It is a critical and often misunderstood point that fenthion and its initial oxidation product, fenthion sulfoxide, are not the primary drivers of acute toxicity. Direct in vitro assays have demonstrated that fenthion sulfoxide enantiomers do not possess significant anti-AChE properties.[1] Their role is that of a crucial intermediate in the pathway to the ultimate toxicant. Understanding this multi-step activation is fundamental to accurately assessing the compound's mechanism of action and developing relevant screening assays.

Part 2: The Metabolic Activation Cascade of Fenthion

The conversion of fenthion to its most potent neurotoxic metabolite is a two-stage process primarily occurring in the liver, mediated by two major classes of enzymes: Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1]

  • Sulfoxidation: The initial step involves the oxidation of the thioether group on the phenyl ring of fenthion to form fenthion sulfoxide. This reaction is catalyzed by both FMOs and CYPs. Notably, this step can be stereoselective. For instance, recombinant flavin-containing monooxygenase 1 (FMO1) has been shown to preferentially catalyze the oxidation of fenthion to (+)-fenthion sulfoxide, which has been determined to be the (R) absolute configuration.[1]

  • Oxidative Desulfuration (Activation): This is the pivotal bioactivation step where the thion (P=S) group is converted to the highly reactive oxon (P=O) group. This process, mediated by CYP enzymes, can occur on both the parent fenthion molecule to form fenoxon, and on fenthion sulfoxide to form the ultimate toxicant, fenoxon sulfoxide .[2] This latter metabolite is significantly more toxic than the parent compound.[3]

The complete bioactivation pathway illustrates a cascade where each metabolic transformation potentiates the molecule's toxicity.

Fenthion_Metabolism Fenthion Fenthion (Pro-insecticide, Weak Inhibitor) Fenthion_Sulfoxide (R)-(+)-Fenthion Sulfoxide (Intermediate, Weak Inhibitor) Fenthion->Fenthion_Sulfoxide  Sulfoxidation  (FMO1, CYPs) Fenoxon Fenoxon Fenthion->Fenoxon Oxidative Desulfuration (CYPs) Fenoxon_Sulfoxide (R)-(+)-Fenoxon Sulfoxide (Potent AChE Inhibitor) Fenthion_Sulfoxide->Fenoxon_Sulfoxide Oxidative Desulfuration (CYPs) Fenoxon->Fenoxon_Sulfoxide  Sulfoxidation  (FMO1, CYPs)

Caption: Metabolic bioactivation pathway of fenthion.

Part 3: The Core Mechanism: AChE Inhibition by Fenoxon Sulfoxide

Normal Function of Acetylcholinesterase (AChE)

AChE is a serine hydrolase that plays an essential role in cholinergic neurotransmission. Its function is to rapidly hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[4] This terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

Mechanism of Organophosphate Inhibition

Organophosphate inhibitors, including fenoxon sulfoxide, act as pseudo-irreversible inhibitors of AChE.[5] The mechanism involves the covalent phosphorylation of a critical serine residue (Ser203 in human AChE) within the enzyme's active site.

The process unfolds as follows:

  • Binding: The fenoxon sulfoxide molecule docks into the AChE active site, which contains a catalytic triad of serine, histidine, and glutamate.

  • Phosphorylation: The highly electrophilic phosphorus atom of the oxon group (P=O) is attacked by the nucleophilic hydroxyl group of the serine residue.

  • Covalent Adduct Formation: A stable, covalent phosphate-ester bond is formed between the inhibitor and the serine residue. A leaving group is displaced in the process.

  • Enzyme Inactivation: The phosphorylated enzyme is now inactive. The bulky, stable phosphate group sterically and electronically prevents the enzyme from binding and hydrolyzing its natural substrate, acetylcholine.[6]

This inhibition is termed "pseudo-irreversible" because while the covalent bond can eventually be hydrolyzed, the rate of this spontaneous reactivation is extremely slow, taking hours to days. For all practical purposes during an acute exposure, the enzyme is permanently inactivated.

AChE_Inhibition cluster_0 AChE Active Site cluster_1 Inhibitor cluster_2 Inactivated Enzyme AChE Active AChE (with Serine-OH) Inhibited_AChE Phosphorylated AChE (Inactive Covalent Adduct) AChE->Inhibited_AChE Covalent Phosphorylation Inhibitor Fenoxon Sulfoxide (P=O group) Inhibitor->Inhibited_AChE Inhibited_AChE->AChE Spontaneous Reactivation (Very Slow)

Caption: Mechanism of AChE inhibition by fenoxon sulfoxide.

Stereoselectivity of Inhibition

Research has demonstrated a significant difference in the inhibitory potency of fenoxon sulfoxide enantiomers. This stereoselectivity is a key insight into the drug-receptor interaction.

CompoundTarget EnzymeIC50 (µM)
(R)-(+)-Fenoxon Sulfoxide Human recombinant AChE6.9[1]
(S)-(-)-Fenoxon Sulfoxide Human recombinant AChE230[1]
(R)-(+)-Fenoxon Sulfoxide Electric eel AChE6.5[1]
(S)-(-)-Fenoxon Sulfoxide Electric eel AChE111[1]

Table 1: Comparative IC50 values demonstrating the stereoselective inhibition of Acetylcholinesterase by fenoxon sulfoxide enantiomers.[1]

The data clearly show that the (R)-(+) enantiomer is approximately 33 times more potent against human AChE than its (S)-(-) counterpart. This suggests a highly specific orientation within the enzyme's active site is required for optimal phosphorylation, where the spatial arrangement of the atoms in the (R)-(+) isomer allows for a more favorable interaction with the catalytic triad.

Part 4: Physiological Consequence: The Cholinergic Crisis

The inactivation of AChE leads to a buildup of acetylcholine in the synapses of the central and peripheral nervous systems.[7] This excess acetylcholine repeatedly stimulates its muscarinic and nicotinic receptors, leading to a state of toxic overstimulation known as a cholinergic crisis.[7][8]

The clinical manifestations are widespread and can be recalled using the mnemonics SLUDGE or DUMBELS :[8][9]

  • S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis.

  • D iarrhea, U rination, M iosis (pinpoint pupils), B radycardia/Bronchospasm, E mesis, L acrimation, S alivation/Sweating.

Nicotinic effects include muscle fasciculations, cramping, and eventually flaccid paralysis. The most life-threatening consequence is respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.[7][10]

Part 5: Experimental Validation and Characterization

To experimentally validate the mechanism of a metabolically activated inhibitor like fenthion, a multi-assay approach is required. Simply testing the parent compound or intermediates on a purified enzyme will yield misleading negative results. The experimental design must account for the necessity of bioactivation.

Protocol 1: Direct AChE Inhibition Assay (Ellman's Method)

This assay quantifies the direct inhibitory potential of a compound on purified AChE. It serves as the baseline to demonstrate which molecular species is the active inhibitor.

  • Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed.[11] The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[11][12] The rate of color change is proportional to AChE activity.

  • Step-by-Step Methodology: [11][13]

    • Reagent Preparation:

      • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0.

      • AChE Solution: Purified AChE (e.g., from human recombinant sources or electric eel) diluted in assay buffer to a working concentration (e.g., 0.5 U/mL).

      • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in assay buffer.

      • DTNB Solution: 1.5 mM DTNB in assay buffer.

      • Test Compounds: Prepare stock solutions of fenthion, fenthion sulfoxide, and fenoxon sulfoxide in DMSO. Create serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[12]

    • Assay Procedure (96-well plate):

      • To appropriate wells, add 50 µL of assay buffer.

      • Add 50 µL of the test compound dilutions (or a known inhibitor like physostigmine for a positive control). For negative controls, add buffer with the equivalent percentage of DMSO.

      • Add 50 µL of the DTNB solution to all wells.

      • Add 50 µL of the AChE working solution to all wells except the blank (add buffer to the blank).

      • Pre-incubate the plate for 10-15 minutes at room temperature.[12]

      • Initiate the reaction by adding 50 µL of the ATCI substrate solution to all wells.

    • Measurement & Analysis:

      • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

      • Take kinetic readings every 30-60 seconds for 5-10 minutes.[12]

      • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

      • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (V_control - V_sample) / V_control.

      • Plot % Inhibition versus log[Inhibitor] and perform a non-linear regression to determine the IC50 value.

  • Causality and Expected Outcome: This protocol directly tests the interaction between the compound and the enzyme. It is expected that fenthion and fenthion sulfoxide will show very high IC50 values (low potency), while fenoxon sulfoxide will exhibit a low IC50 value, confirming it as the direct, potent inhibitor.[1]

Protocol 2: In Vitro Metabolic Activation Assay

This experiment is crucial to demonstrate that the parent compounds can be converted into active inhibitors by metabolic enzymes.

  • Principle: This assay couples a metabolic system (e.g., human liver microsomes) with the Ellman's assay.[14] Liver microsomes contain a high concentration of CYP and FMO enzymes. In the presence of the necessary cofactor NADPH, these enzymes will metabolize the test compound, generating the active metabolites in situ, which can then be assayed for AChE inhibition.[14]

  • Step-by-Step Methodology: [14]

    • Reagent Preparation:

      • Prepare all reagents from Protocol 1.

      • Human Liver Microsomes (HLM): Thaw on ice and dilute in assay buffer to a final concentration of ~0.5-1.0 mg/mL.

      • NADPH Regenerating System or NADPH stock solution (e.g., 1 mg/mL).

    • Assay Procedure (96-well plate):

      • This protocol requires three conditions for each test compound: (A) Complete System (Microsomes + NADPH), (B) Negative Control 1 (Microsomes, no NADPH), and (C) Negative Control 2 (Heat-inactivated Microsomes + NADPH).

      • Metabolic Incubation (Step 1):

        • In a separate 96-well plate, add buffer, the appropriate microsome preparation (active or heat-inactivated), and the test compound (fenthion or fenthion sulfoxide).

        • Initiate the metabolic reaction by adding NADPH to the appropriate wells (A and C). Do not add NADPH to wells for condition B.

        • Incubate this plate for 30-60 minutes at 37°C to allow for metabolism.

      • AChE Inhibition Assay (Step 2):

        • In a new 96-well plate, set up the Ellman's assay as described in Protocol 1 (DTNB, AChE).

        • After the metabolic incubation is complete, transfer an aliquot from the metabolism plate to the corresponding wells of the assay plate.

        • Pre-incubate for 10-15 minutes.

        • Initiate the AChE reaction by adding the ATCI substrate.

    • Measurement & Analysis:

      • Perform kinetic measurements and data analysis as described in Protocol 1.

      • Compare the % inhibition generated by fenthion/fenthion sulfoxide in the complete system (A) versus the negative controls (B and C).

  • Causality and Expected Outcome: A significant increase in AChE inhibition in the complete system (A) compared to the negligible inhibition in the controls (B and C) provides direct evidence of metabolic activation.[14] This self-validating system proves that the observed inhibition is dependent on enzymatic processing of the parent compound into its active form.

Conclusion and Future Directions

This guide has elucidated that the toxicity of fenthion is not a simple one-to-one interaction but a complex, multi-step process of lethal synthesis. The key takeaway is the bioactivation of fenthion through its sulfoxide intermediate to the ultimate toxicant, (R)-(+)-fenoxon sulfoxide, a highly potent, stereoselective inhibitor of acetylcholinesterase. This understanding is paramount for accurate risk assessment, the development of predictive in vitro toxicity models, and the design of potential therapeutic interventions.

Future research should focus on several key areas:

  • Structural Biology: Obtaining crystal structures of human AChE in complex with the (R) and (S) enantiomers of fenoxon sulfoxide would provide definitive molecular insights into the basis for the observed stereoselectivity.

  • Enzyme-Specific Metabolism: Further characterizing which specific human CYP and FMO isoforms are primarily responsible for the sulfoxidation and desulfuration steps could help predict inter-individual variability in susceptibility to fenthion poisoning.

  • Therapeutic Strategies: Beyond standard treatments for organophosphate poisoning (atropine and oximes), exploring inhibitors of the key bioactivating CYP enzymes could represent a novel prophylactic strategy for individuals at high risk of exposure.

By integrating the principles of metabolism with the mechanics of enzyme inhibition, researchers can build a more complete and accurate model of fenthion's neurotoxicity.

References

  • ResearchGate. (2025). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity | Request PDF. [Link]

  • Gadepalli, R. S. V., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 1. [Link]

  • Fay, M. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]

  • Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • Jamil, S., & Garlich, F. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Taylor & Francis Online. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [Link]

  • Frontiers in Nutrition. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]

  • PubMed Central. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. [Link]

  • Keeley, L. (2011). 7. Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

  • Slideshare. (n.d.). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]

  • Simon, L. V., & Keenaghan, M. (2024). Cholinergic Crisis. In StatPearls. StatPearls Publishing. [Link]

  • mama health. (n.d.). Cholinergic Crisis Symptoms: Signs, Treatment & Antidote. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • MDPI. (2023). In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio). [Link]

  • Cleveland Clinic. (2024). Organophosphate Poisoning. [Link]

  • ACS Omega. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. [Link]

  • Lee, S., Kim, S., Lee, E., Lee, H., Kim, J. H., & Lee, J. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 516. [Link]

  • PubChem. (n.d.). Fenthion sulfoxide. [Link]

  • Wikipedia. (n.d.). Cholinergic crisis. [Link]

  • Pharmacognosy Journal. (2021). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. [Link]

  • Alila Medical Media. (2017). Organophosphate Poisoning animation. YouTube. [Link]

  • ResearchGate. (n.d.). Kinetic studies on the mechanism of AChE inhibition by compounds. [Link]

  • ResearchGate. (n.d.). Chemical structures of fenthion and its metabolites covered in this study. [Link]

Sources

Methodological & Application

Application Note: A Robust UHPLC-MS/MS Method for the Quantitative Analysis of Fenthion Sulfoxide in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of fenthion sulfoxide in diverse and complex agricultural matrices. Fenthion, an organophosphorus insecticide, and its metabolites, such as fenthion sulfoxide, are of significant toxicological concern, necessitating reliable analytical methods for monitoring their presence in the food supply. The described methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, ensuring high extraction efficiency and sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been validated in accordance with SANTE guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, with a limit of quantitation of 0.01 mg/kg.[1][2] The inherent challenges of matrix effects are addressed through the use of matrix-matched calibration, a critical step for ensuring accurate quantification in complex food samples.[1][3]

Introduction: The Rationale for Fenthion Sulfoxide Monitoring

Fenthion is a widely used organophosphorus insecticide and avicide. Upon application, it undergoes metabolic transformation in plants and animals, as well as degradation in the environment, leading to the formation of several metabolites, including fenthion sulfoxide, fenthion sulfone, and their respective oxon analogs.[2] Toxicological studies have indicated that some of these metabolites can exhibit equal or even greater toxicity than the parent fenthion compound.[4] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenthion and its metabolites in various food commodities to protect consumer health.

The analysis of fenthion metabolites, particularly the sulfoxide derivative, presents analytical challenges. Gas chromatography (GC) based methods can be problematic as fenthion sulfoxide is prone to thermal degradation in the hot injection port, potentially leading to inaccurate quantification.[1] In contrast, UHPLC-MS/MS offers a more robust and sensitive approach for the direct analysis of these thermally labile and polar compounds.[5] The high selectivity of tandem mass spectrometry minimizes interferences from complex sample matrices, a common issue in food analysis.[1][2]

This application note provides a comprehensive guide for researchers and analytical scientists to implement a reliable UHPLC-MS/MS method for fenthion sulfoxide analysis, from sample preparation to data interpretation, ensuring compliance with stringent regulatory standards.

Experimental Workflow: A Visual Overview

The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Fenthion_Sulfoxide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Homogenized Sample (10g) Hydration Hydration (for dry matrices) Extraction Acetonitrile Extraction & Salting Out (QuEChERS) Sample->Extraction Hydration->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA/C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Supernatant UHPLC UHPLC Separation (Reversed-Phase C18) Final_Extract->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Matrix-Matched Calibration) Data_Acquisition->Quantification Validation Method Validation (Accuracy, Precision, LOQ) Quantification->Validation Report Final Report Validation->Report

Figure 1: A schematic of the complete analytical workflow for fenthion sulfoxide analysis.

Detailed Methodologies

Reagents and Standards
  • Solvents: Acetonitrile and methanol (LC-MS grade).[6]

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.[6]

  • Standards: Certified reference standard of fenthion sulfoxide (purity >98%). Individual stock solutions (e.g., 1000 µg/mL) are prepared in acetonitrile and stored at -20°C.[7] Working standard solutions are prepared by serial dilution of the stock solution in acetonitrile.[1]

Sample Preparation: The QuEChERS Protocol

The citrate-buffered QuEChERS method is employed for its effectiveness across a wide range of food matrices.[1][6]

Protocol:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of deionized water and allow to hydrate for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile to the sample tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4] Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[4] PSA is effective at removing polar interferences like organic acids and sugars.[9]

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Sample Dilution and Fortification: Transfer the supernatant into an autosampler vial. The final extract may be diluted with a suitable solvent (e.g., mobile phase initial conditions) if necessary to minimize matrix effects and protect the instrument.[6]

UHPLC-MS/MS Instrumental Analysis

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UHPLC and MS/MS Parameters

ParameterSetting
UHPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate0.3 mL/min
Injection Volume2-5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)50 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • Mobile Phase: The addition of formic acid promotes the formation of protonated molecules ([M+H]⁺) in the ESI source, which is crucial for achieving good sensitivity in positive ionization mode.[1][2]

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase allows for the effective elution and separation of compounds with varying polarities.[10]

  • MRM Mode: This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.[1][10] This minimizes the likelihood of false positives from matrix interferences.

Table 2: MRM Transitions for Fenthion Sulfoxide

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Fenthion Sulfoxide295.0109.136280.116

Note: The specific collision energies should be optimized for the particular instrument being used.[2] The fragmentation of the precursor ion m/z 295.0 to the product ion m/z 109.1 corresponds to the cleavage of the P-S bond after a rearrangement.[1]

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method was validated according to the European SANTE/11813/2017 guidelines.[2] Key validation parameters are summarized below.

Table 3: Method Performance Characteristics

ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) > 0.99r² > 0.99 over a concentration range of 0.005 to 0.1 mg/kg.[1][2]
Accuracy (Recovery) 70-120%Mean recoveries between 85% and 110% at spiking levels of 0.01, 0.05, and 0.1 mg/kg in various matrices.[1][2]
Precision (RSD) ≤ 20%Repeatability (RSDr) and within-laboratory reproducibility (RSDwR) < 15%.[1][2]
LOQ Signal-to-noise ratio ≥ 100.01 mg/kg in various food matrices.[1][2]
Specificity No interfering peaks at the retention time of the analyteConfirmed by analyzing blank matrix samples. The use of two MRM transitions provides additional confirmation.[10]
Addressing Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[5][11][12] These effects arise from co-eluting matrix components that interfere with the ionization efficiency of the target analyte in the ESI source. In this study, significant signal suppression was observed in most matrices.[1] To compensate for this, matrix-matched calibration is essential. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This approach ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1][2][3]

Conclusion

The UHPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable solution for the routine monitoring of fenthion sulfoxide in a variety of agricultural products. The use of the QuEChERS sample preparation method offers a streamlined and efficient extraction process. The high selectivity of tandem mass spectrometry, combined with the compensatory approach of matrix-matched calibration, ensures the generation of high-quality, defensible data that meets stringent regulatory requirements. This method is well-suited for food safety laboratories, regulatory agencies, and research institutions involved in pesticide residue analysis.

References

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. Available at: [Link]

  • Lehotay, S. J., & Mastovska, K. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies, Inc. Application Note. Available at: [Link]

  • European Commission. (2017). Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues and Analysis in Food and Feed. SANTE/11813/2017. Available at: [Link]

  • Diva-Portal.org. (2015). Pesticide Screening Method with UPLC-MS/MS. Available at: [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Available at: [Link]

  • Taylor, M. J., et al. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Pesticide Residues Committee, PR99/04.
  • PubMed. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Available at: [Link]

  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Appendix 3. Available at: [Link]

  • European Commission. (2019). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANTE/12682/2019. Available at: [Link]

  • MDPI. (2023). Simultaneous Analysis of 53 Pesticides in Safflower (Carthamus tinctorius L.) by Using LC–MS/MS Coupled with a Modified QuEChERS Technique. Available at: [Link]

  • ResearchGate. (2007). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Available at: [Link]

  • Agilent Technologies, Inc. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. Application Note. Available at: [Link]

  • ACS Publications. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6856-6864. Available at: [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Available at: [Link]

  • Agilent Technologies. (2016, March 4). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals [Video]. YouTube. Available at: [Link]

  • PubMed. (2003). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 22(10), 645-657. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of Fenthion Sulfoxide in Diverse Food Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Fenthion Sulfoxide in the Food Chain

Fenthion, an organophosphate insecticide, has been widely utilized in agriculture to protect crops from a variety of pests. Following application, fenthion can be metabolized or degraded in the environment and in biological systems into several metabolites, including fenthion sulfoxide, fenthion sulfone, and their corresponding oxon analogs.[1][2] Fenthion sulfoxide is a metabolite of significant toxicological concern, and its presence in food commodities is strictly regulated to ensure consumer safety. Therefore, robust and efficient analytical methods for the routine monitoring of fenthion sulfoxide residues in a wide range of food products are paramount.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard for the multi-residue analysis of pesticides in food.[1][3][4] Its streamlined two-step process, consisting of a solvent extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup, offers significant advantages over traditional extraction techniques, including reduced solvent consumption, high-throughput capabilities, and broad analyte compatibility.[3][5]

This application note provides a comprehensive guide for the extraction of fenthion sulfoxide from various food matrices using a modified QuEChERS protocol based on the European Standard EN 15662.[6][7] We will delve into the causality behind the experimental choices, present a detailed step-by-step protocol, and provide expected performance data to ensure trustworthy and reproducible results.

The QuEChERS Workflow: A Mechanistic Overview

The QuEChERS method for fenthion sulfoxide extraction is a two-stage process designed to efficiently isolate the analyte from complex food matrices while minimizing co-extractives that can interfere with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Stage 1: Acetonitrile Extraction and Salting-Out Partitioning

The initial step involves the extraction of fenthion sulfoxide from a homogenized food sample using acetonitrile. Acetonitrile is the solvent of choice due to its ability to effectively solubilize a wide range of pesticides, including the moderately polar fenthion sulfoxide, while precipitating proteins and other macromolecules. The addition of a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts like sodium citrate, is crucial for inducing phase separation between the acetonitrile and the aqueous phase of the sample.[1][3][8] MgSO₄ acts as a drying agent, removing residual water from the acetonitrile layer, while NaCl enhances the partitioning of fenthion sulfoxide into the organic phase. The use of citrate buffering helps to maintain a stable pH, which is critical for the recovery of pH-dependent analytes.[7]

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Following extraction and partitioning, an aliquot of the acetonitrile supernatant is subjected to a d-SPE cleanup step.[3][5][9] This involves mixing the extract with a combination of sorbents that selectively retain interfering matrix components. For the analysis of fenthion sulfoxide in most food matrices, a combination of primary secondary amine (PSA) and anhydrous MgSO₄ is highly effective.[3] PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, sugars, and some pigments.[10] Anhydrous MgSO₄ is included to further remove any remaining water. For matrices with high fat content, an additional sorbent like C18 may be incorporated to remove nonpolar interferences.[1][3][10] For highly pigmented samples, graphitized carbon black (GCB) can be used, although it should be used with caution as it may also retain planar pesticides.[1][3]

QuEChERS_Workflow cluster_extraction Stage 1: Extraction & Partitioning cluster_cleanup Stage 2: Dispersive SPE Cleanup Sample Homogenized Food Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrate Buffers) Add_ACN->Add_Salts Vortex_Shake Vortex/Shake (1 min) Add_Salts->Vortex_Shake Centrifuge1 Centrifuge (5000 rpm, 5 min) Vortex_Shake->Centrifuge1 Supernatant Acetonitrile Supernatant (1mL) Centrifuge1->Supernatant Transfer Supernatant Add_dSPE Add d-SPE Sorbents (PSA, MgSO4) Supernatant->Add_dSPE Vortex_Shake2 Vortex/Shake (30s) Add_dSPE->Vortex_Shake2 Centrifuge2 Centrifuge (5000 rpm, 5 min) Vortex_Shake2->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract Collect Final Extract

Sources

Application Notes and Protocols for the Analysis of Fenthionsulfoxide Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Monitoring Fenthionsulfoxide

Fenthion, an organophosphorus insecticide, has been utilized in agriculture to control a variety of pests on crops.[1] Upon application, fenthion undergoes metabolic transformation within plants, leading to the formation of several metabolites, including this compound.[2][3] Notably, this compound, along with fenthion sulfone, are the predominant metabolites found in plant matrices.[2] The toxicological profile of these metabolites is of significant concern, as the process of metabolism can lead to products that are considerably more toxic than the parent fenthion compound.[2] Specifically, fenthion oxon sulfoxide and fenthion oxon sulfone exhibit higher acute toxicity.[2]

The U.S. Food and Drug Administration (FDA) is tasked with monitoring the food supply to ensure that pesticide residues do not exceed the tolerances set by the Environmental Protection Agency (EPA).[4][5] This surveillance is crucial for protecting public health from the potential adverse effects of pesticide residues in consumed produce.[6][7] Given the prevalence and potential toxicity of this compound, robust and reliable analytical methods are imperative for its accurate quantification in fruits and vegetables.[2] This application note provides a comprehensive, field-proven protocol for the analysis of this compound residues, leveraging the widely adopted QuEChERS sample preparation method and subsequent determination by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1]

Chemical Profile of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical NameO,O-dimethyl O-(3-methyl-4-(methylsulfinyl)phenyl) phosphorothioate[8]
Molecular FormulaC₁₀H₁₅O₄PS₂[9][10]
Molecular Weight294.33 g/mol [10]
CAS Number3761-41-9[8][10]
Canonical SMILESCC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C[8][9]
InChIKeyDLAPIMGBBDILHJ-UHFFFAOYSA-N[8][9]

This compound is a metabolite of fenthion and is characterized by the presence of a sulfoxide group, which makes it more polar than its parent compound.[8] This polarity influences the choice of extraction solvents and chromatographic conditions.

Metabolic Pathway of Fenthion in Plants

The transformation of fenthion in plant tissues primarily involves oxidation. Understanding this pathway is critical for identifying the target analytes for residue monitoring.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide This compound Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of fenthion in plants.

Analytical Workflow: A Comprehensive Overview

The analytical procedure for determining this compound residues in fruits and vegetables can be systematically broken down into three key stages: sample preparation, instrumental analysis, and data processing.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification using Matrix-Matched Standards MSMS->Quantification Validation Method Validation & QC Quantification->Validation Reporting Final Report Validation->Reporting

Caption: General analytical workflow for this compound residue analysis.

Part 1: Sample Preparation Protocol using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2][11][12][13][14][15] The following protocol is based on the citrate-buffered QuEChERS method (EN15663).[2]

1.1. Materials and Reagents

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 5000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄. For pigmented fruits and vegetables, graphitized carbon black (GCB) may be included.

  • This compound analytical standard (PESTANAL® or equivalent)[16]

  • Deionized water

1.2. Step-by-Step Extraction and Cleanup Procedure

  • Sample Homogenization: Weigh 10 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[17] For samples with low water content, add an appropriate amount of deionized water.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute. This step ensures the partitioning of the analytes into the acetonitrile layer and is facilitated by the salting-out effect.[2]

    • Centrifuge the tube at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Carefully transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE cleanup tube.

    • Shake the d-SPE tube for 30 seconds. The PSA sorbent removes organic acids, sugars, and other polar matrix components, while MgSO₄ removes residual water.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into a vial for UHPLC-MS/MS analysis.

    • The extract may be filtered through a 0.22 µm syringe filter if necessary.

Part 2: Instrumental Analysis by UHPLC-MS/MS

UHPLC-MS/MS is the preferred technique for the analysis of this compound due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds.[1][2][18] Gas chromatography can be challenging for sulfoxide-containing compounds as they can be oxidized to the sulfone form in the hot injection port.[2]

2.1. Recommended UHPLC-MS/MS Parameters

ParameterRecommended SettingRationale
UHPLC System
ColumnC18 reversed-phase column (e.g., 1.7-2.1 mm i.d., 50-100 mm length, <2 µm particle size)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase AWater with 0.1% formic acidThe acidic modifier enhances protonation of the analyte, leading to better ionization efficiency in positive ESI mode.[2]
Mobile Phase BMethanol with 0.1% formic acidMethanol is often chosen for its compatibility with ESI and its elution strength.[2]
GradientOptimized for separation from matrix interferences (e.g., 5% B to 95% B over 5-10 minutes)A gradient elution is necessary to effectively separate the analyte from the complex sample matrix.
Flow Rate0.2 - 0.4 mL/minAppropriate for the column dimensions to ensure optimal chromatographic resolution.
Column Temperature30 - 40 °CMaintains consistent retention times and peak shapes.
Injection Volume1 - 5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)This compound readily forms protonated molecules [M+H]⁺ in the presence of an acidic mobile phase.[1]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]
Precursor Ion [M+H]⁺To be determined empirically (e.g., m/z 295.0)The protonated molecular ion of this compound.
Product IonsTo be determined empirically (e.g., m/z 125.0, m/z 109.1)Characteristic fragment ions of this compound used for quantification and confirmation.[19]
Collision EnergyTo be optimized for each transitionThe energy required to induce fragmentation of the precursor ion.
Dwell TimeTo be optimizedThe time spent acquiring data for each MRM transition.

2.2. Addressing Matrix Effects

Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like fruits and vegetables, potentially causing ion suppression or enhancement and impacting the accuracy of quantification.[20][21][22][23][24] To mitigate this, the use of matrix-matched calibration standards is essential. This involves preparing the calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.

Part 3: Method Validation and Quality Control

A thorough method validation is crucial to ensure that the analytical procedure is fit for its intended purpose.[25] The validation should be performed in accordance with internationally recognized guidelines, such as those from AOAC International or the European Union.[26][27][28]

3.1. Key Validation Parameters

ParameterAcceptance CriteriaDescription
Linearity Correlation coefficient (r²) > 0.99Assesses the relationship between the analyte concentration and the instrument response over a defined range.
Accuracy (Recovery) 70 - 120%The closeness of the measured value to the true value, determined by analyzing spiked blank matrix samples at different concentration levels.[1]
Precision (RSD) ≤ 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1]
Limit of Quantitation (LOQ) The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.For many pesticide residue monitoring programs, an LOQ of 0.01 mg/kg is often targeted.[1][29]
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples.The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

3.2. Quality Control (QC) Procedures

  • Calibration Standards: A set of matrix-matched calibration standards should be analyzed with each batch of samples.

  • QC Samples: Spiked blank matrix samples at low and high concentrations should be included in each analytical run to monitor the method's performance.

  • Blank Samples: A reagent blank and a matrix blank should be analyzed to check for contamination and interferences.

Conclusion

The described methodology, combining a citrate-buffered QuEChERS extraction with UHPLC-MS/MS analysis, provides a robust, sensitive, and reliable approach for the determination of this compound residues in a wide variety of fruit and vegetable matrices. Adherence to the detailed protocols for sample preparation, instrumental analysis, and rigorous method validation and quality control will ensure the generation of high-quality, defensible data that is essential for food safety monitoring and regulatory compliance.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020-04-22). National Institutes of Health. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020-04-22). ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014-07-01). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Mesulfenfos | C10H15O4PS2 | CID 19577. PubChem, National Institutes of Health. [Link]

  • Fenoxon sulfoxide | C10H15O5PS | CID 23047. PubChem, National Institutes of Health. [Link]

  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]

  • Fenthion sulfoxide (Ref: BAY S 2281). AERU. [Link]

  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies. [Link]

  • Methods for Identification and Quantitation of Selected Pesticide Residues in Dry Cannabis Materials. AOAC INTERNATIONAL. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023-03-13). MDPI. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2008-04-11). PubMed. [Link]

  • Pesticides. U.S. Food and Drug Administration. [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC INTERNATIONAL. [Link]

  • An overview of the FDA Pesticide Residue Monitoring Program. Association of Food and Drug Officials. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Fenthion in the commodity Capsicums. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • QuEChERS: Home. QuEChERS.com. [Link]

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. ResearchGate. [Link]

  • FDA Food Chemical Regulation: Understanding Pesticide Action Levels. U.S. Food and Drug Administration. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Cranfield University. [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Chromatography Online. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Chromtech. [Link]

  • Pesticide Testing Considerations: A Guide for QA and Food Safety Managers. Eurofins USA. [Link]

  • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal. [Link]

  • Analysis of pesticide residues in fruits, vegetables, and milk by gas chromatography/tandem mass spectrometry. SciSpace. [Link]

  • Residue Analytical Method. U.S. Environmental Protection Agency. [Link]

  • GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]

  • Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. PubMed. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023-04-18). MDPI. [Link]

  • US Food and Drug Administration regulatory pesticide residue monitoring of human foods: 2009-2017. (2021-06-30). PubMed. [Link]

Sources

Application Note: Overcoming Analytical Challenges in the Gas Chromatographic Analysis of Fenthion Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of the organophosphorus pesticide fenthion and its metabolites is critical for environmental monitoring and food safety assessment. Fenthion sulfoxide, a primary metabolite, presents significant challenges for gas chromatography (GC) due to its thermal lability and polarity. Direct injection often leads to inconsistent results, primarily through thermal degradation and conversion to fenthion sulfone within the hot GC inlet, compromising analytical accuracy.[1][2] This application note presents a detailed guide for the derivatization of fenthion sulfoxide to enhance its thermal stability and improve chromatographic performance. We will explore a robust protocol based on trifluoroacetylation, explaining the chemical rationale behind the methodology. Additionally, we will discuss an alternative, widely-used strategy involving the controlled oxidation of fenthion and its metabolites to a single, stable analyte, fenthion sulfone, for simplified quantification. This guide is intended for analytical chemists, toxicologists, and regulatory scientists seeking reliable methods for the analysis of fenthion residues.

The Analytical Challenge: Why Direct GC Analysis of Fenthion Sulfoxide is Problematic

Fenthion is metabolized in biological and environmental systems through two primary pathways: oxidation of the thioether group to form fenthion sulfoxide and subsequently fenthion sulfone, and oxidation of the P=S bond to the P=O analogue (oxon).[3]

The resulting metabolites, particularly fenthion sulfoxide, are more polar and less volatile than the parent compound. The primary obstacle in their GC analysis is the thermal instability of the sulfoxide group. Inside a standard hot GC injection port (typically >200°C), fenthion sulfoxide can be uncontrollably oxidized to fenthion sulfone.[1][2] This in-situ conversion leads to:

  • Inaccurate Quantification: The measured concentration of fenthion sulfone becomes artificially inflated, while the concentration of fenthion sulfoxide is underestimated or entirely missed.

  • Poor Reproducibility: The extent of conversion can vary between injections depending on the cleanliness of the inlet liner, injection speed, and minor temperature fluctuations, leading to poor precision.

  • Chromatographic Issues: The polar nature of the sulfoxide can cause peak tailing and poor peak shape, further complicating integration and quantification.

Some studies have also noted the potential for deoxidation of sulfoxides back to their corresponding sulfides within the mass spectrometer's ion source, which can complicate mass spectral interpretation.[4] While modern analytical alternatives like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) circumvent these thermal degradation issues[1][5], many laboratories still rely on GC for pesticide analysis. Therefore, a robust method to prepare fenthion sulfoxide for GC analysis is essential.

Principle of Derivatization: Enhancing Analyte Suitability for GC

Derivatization in gas chromatography is a chemical modification process used to convert an analyte into a product with improved analytical properties.[6] The primary goals of derivatizing fenthion sulfoxide are to:

  • Increase Thermal Stability: By chemically modifying the sulfoxide group or other polar moieties, its susceptibility to thermal degradation is reduced.

  • Increase Volatility: The derivative is designed to have a lower boiling point than the original analyte, allowing it to move through the GC column at lower temperatures.

  • Improve Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.

  • Enhance Detector Response: For certain detectors, a derivative can provide a stronger signal than the parent compound.

For fenthion sulfoxide, acylation with a reagent like trifluoroacetic anhydride (TFAA) is a suitable strategy. While the sulfoxide itself is the primary site of thermal instability, derivatization of any potential polar hydrolysis products (like the corresponding phenol) that may be present is also beneficial. Silylation is another common technique used to replace active hydrogens on hydroxyl, carboxyl, or amine groups with a trimethylsilyl (TMS) group, significantly increasing volatility.[7]

Experimental Protocol: Trifluoroacetylation of Fenthion Sulfoxide

This protocol details the derivatization of fenthion sulfoxide using trifluoroacetic anhydride (TFAA). TFAA is a powerful acylating agent that reacts with polar functional groups to form stable, volatile trifluoroacetyl esters.

Reagents and Materials
  • Fenthion Sulfoxide standard

  • Trifluoroacetic anhydride (TFAA), >99% purity

  • Acetonitrile (ACN), pesticide residue grade

  • Pyridine, anhydrous, >99% purity

  • Hexane, pesticide residue grade

  • Nitrogen gas, high purity

  • V-bottom reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Microsyringes

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • Ensure the sample extract containing fenthion sulfoxide is clean and dry. A final cleanup step using Solid Phase Extraction (SPE) with a Florisil cartridge may be necessary for complex matrices.[8][9]

    • Transfer an aliquot of the extract (e.g., equivalent to 1 g of the original sample) into a 2 mL V-bottom reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature. It is crucial to remove all protic solvents like water or methanol, as they will consume the derivatizing reagent.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of acetonitrile to redissolve the analytes.

    • Add 10 µL of anhydrous pyridine. Rationale: Pyridine acts as a catalyst and an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.

    • Add 50 µL of TFAA to the vial.

    • Immediately cap the vial tightly to prevent the ingress of moisture and loss of the volatile reagent.

    • Vortex the vial for 30 seconds.

    • Place the vial in a heating block or water bath set to 60°C for 30 minutes. Rationale: Heating accelerates the reaction rate to ensure complete derivatization.

  • Post-Reaction Workup:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen. Do not over-dry, as the derivative itself may have some volatility.

    • Reconstitute the residue in 100 µL of hexane (or another suitable solvent compatible with your GC injection system).

    • Vortex for 30 seconds. The sample is now ready for GC analysis.

Visualization of the Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Post-Reaction Workup Start Clean Sample Extract Evaporate Evaporate to Dryness (N2 Stream) Start->Evaporate Reconstitute Add Acetonitrile + Pyridine Evaporate->Reconstitute AddTFAA Add TFAA Reagent Reconstitute->AddTFAA Heat Incubate at 60°C for 30 min AddTFAA->Heat Cool Cool to RT Heat->Cool Evap_Workup Evaporate Excess Reagent (N2 Stream) Cool->Evap_Workup Recon_Final Reconstitute in Hexane Evap_Workup->Recon_Final Inject Inject into GC Recon_Final->Inject

Caption: Workflow for the derivatization of fenthion sulfoxide.

Alternative Strategy: Oxidation to a Single Analyte

An established and robust alternative to derivatization is the complete chemical oxidation of fenthion and all its thioether metabolites (sulfoxide) to a single, stable product: fenthion sulfone.[10] This approach simplifies the analysis by channeling multiple related compounds into one measurable peak.

Principle: A strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to quantitatively convert fenthion and fenthion sulfoxide into fenthion sulfone. The total fenthion residue is then determined by quantifying the sulfone.

Oxidation Protocol Summary
  • Extraction: Extract residues from the sample matrix using a suitable solvent like acetonitrile.

  • Oxidation: Add an excess of m-CPBA to the concentrated extract.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to ensure complete oxidation.

  • Cleanup: Remove excess oxidizing agent and byproducts, often through a liquid-liquid partition or SPE.

  • Analysis: Inject the final extract into the GC for the quantification of fenthion sulfone.

This method is advantageous as it avoids the complexities of analyzing multiple, thermally unstable compounds. However, it provides a total residue value and does not differentiate between the parent compound and its sulfoxide metabolite.

Logical Comparison of Approaches

LogicDiagram cluster_derivatization Derivatization Approach cluster_oxidation Oxidation Approach Analyte Fenthion & Fenthion Sulfoxide in Sample Extract Derivatize React with TFAA Analyte->Derivatize Individual Quantification Oxidize React with m-CPBA Analyte->Oxidize Total Residue Quantification GC_Deriv GC Analysis Derivatize->GC_Deriv Result_Deriv Separate Peaks for: - Derivatized Fenthion - Derivatized Sulfoxide GC_Deriv->Result_Deriv GC_Oxid GC Analysis Oxidize->GC_Oxid Result_Oxid Single Peak for: - Fenthion Sulfone (Total Residue) GC_Oxid->Result_Oxid

Caption: Comparison of derivatization and oxidation strategies.

GC Conditions and Expected Results

The following table provides typical GC parameters for the analysis of the derivatized fenthion sulfoxide or the oxidized fenthion sulfone. These should be optimized for your specific instrument and column.

ParameterRecommended ConditionRationale
GC System GC with a phosphorus-specific detector (FPD or NPD) or Mass Spectrometer (MS)Provides selectivity and sensitivity for organophosphorus pesticides.[2][11]
Column 30 m x 0.25 mm ID x 0.25 µm film thickness; mid-polarity (e.g., DB-17ms, DB-35ms)Good separation for a wide range of pesticides.
Inlet Temperature 250°CSufficient to ensure volatilization of the derivative without causing degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 80°C (hold 1 min), Ramp: 20°C/min to 280°C, Hold: 5 minA starting point for method development; allows for elution of the derivatized/oxidized products.
Detector Temp FPD/NPD: 280°C; MS Transfer Line: 280°CPrevents condensation of analytes.

Expected Outcome: Upon derivatization, the retention time of fenthion sulfoxide is expected to decrease, and the peak shape should become significantly sharper and more symmetrical compared to a direct injection (if a peak is detectable at all). When using the oxidation method, a single, sharp peak corresponding to fenthion sulfone will be observed, representing the sum of fenthion and its oxidative metabolites.

Conclusion and Best Practices

The direct GC analysis of fenthion sulfoxide is unreliable due to its thermal degradation in the injection port. Chemical derivatization via trifluoroacetylation offers a robust method to stabilize the molecule, enabling accurate and reproducible quantification. As a well-established alternative, controlled oxidation to fenthion sulfone provides a simplified approach for determining the total fenthion residue.

For successful analysis, researchers should:

  • Validate the Method: Always perform recovery studies by spiking blank matrices with known concentrations of fenthion sulfoxide before and after derivatization to ensure the efficiency and reproducibility of the entire analytical procedure.

  • Use an Internal Standard: Incorporate an appropriate internal standard early in the sample preparation process to correct for variations in extraction, derivatization, and injection.

  • Ensure Anhydrous Conditions: Moisture is detrimental to most derivatization reactions. Take care to dry samples and use anhydrous reagents and solvents.

  • Optimize GC Parameters: The conditions provided are a starting point. Fine-tune the oven temperature program and other parameters to achieve the best separation and peak shape for your specific application.

By implementing these protocols and adhering to good laboratory practices, scientists can overcome the challenges associated with fenthion sulfoxide analysis and generate high-quality, reliable data.

References

  • Sugitate, K., Yamagami, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2012). Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 28(7), 669-73. [Link]

  • Jo, S., Lee, J., Kim, J., & Lee, J. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 513. [Link]

  • Ferreira, J. R., & Silva Fernandes, A. M. S. (1980). Gas-Liquid Chromatographic Determination of Organophosphorus Insecticide Residues in Fruits and Vegetables. Journal of AOAC INTERNATIONAL, 63(3), 517–522. [Link]

  • FAO. (1995). Fenthion. Food and Agriculture Organization of the United Nations. [Link]

  • Nishio, T., Ishii, A., Watanabe-Komoike, N., & Nishitani, Y. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. [Link]

  • Bibel Labs. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Kim, W. S., Do, J. A., Lee, H. J., Lee, J. Y., Yang, S. J., & Lee, S. H. (2010). Determination of 105 pesticide residues by GC/MS/MS. Toxicological Research, 26(1), 59-72. [Link]

  • Agilent Technologies. (2009). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Application Note. [Link]

Sources

Chiral Separation of Fenthion Sulfoxide Enantiomers by HPLC: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Fenthion Metabolism

Fenthion is a widely utilized organothiophosphate insecticide and acaricide for the control of a broad spectrum of pests in agriculture and public health settings[1]. Upon entering biological systems or the environment, the parent fenthion molecule, which is achiral, undergoes metabolic oxidation. A key transformation is the oxidation of the sulfide group to a sulfoxide, forming fenthion sulfoxide[2]. This metabolic step introduces a stereogenic center at the sulfur atom, resulting in the formation of two enantiomers: (R)-(+)-fenthion sulfoxide and (S)-(-)-fenthion sulfoxide[3][4].

The distinction between these enantiomers is not merely academic. It is a well-established principle in toxicology and pharmacology that enantiomers of a chiral compound can exhibit markedly different biological activities, toxicities, and metabolic fates[5]. While one enantiomer of a pesticide might be responsible for the desired biocidal activity, the other could be less active, inactive, or even contribute to off-target toxicity in non-target organisms. Therefore, the ability to separate and quantify the individual enantiomers of fenthion sulfoxide is crucial for accurate environmental risk assessment, understanding metabolic pathways, and developing more effective and safer agrochemicals.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for the resolution of enantiomers[6]. This application note provides a detailed protocol for the successful chiral separation of fenthion sulfoxide enantiomers, focusing on the use of polysaccharide-based CSPs, which are renowned for their broad applicability and high resolving power for a wide range of chiral compounds, including pesticides[7][8].

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The workhorse of chiral HPLC, particularly for agrochemicals, are CSPs derived from polysaccharides, namely cellulose and amylose[8]. These natural polymers are derivatized, most commonly with phenyl carbamates (e.g., 3,5-dimethylphenylcarbamate), and coated or immobilized onto a silica support[9].

The enantioselective recognition mechanism of these phases is a complex interplay of various intermolecular interactions between the analyte and the chiral selector. The helical structure of the derivatized polysaccharide creates "chiral grooves" or cavities. For an analyte to be resolved, its enantiomers must exhibit different affinities for the CSP, leading to differential retention times. This difference in affinity arises from the formation of transient diastereomeric complexes stabilized by a combination of:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the sulfoxide oxygen in fenthion sulfoxide) and the carbamate groups on the CSP.

  • π-π Interactions: Stacking interactions between aromatic rings of the analyte and the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Occurring between polar functional groups on both the analyte and the CSP.

  • Steric Hindrance: The three-dimensional fit of the enantiomer into the chiral groove. One enantiomer will typically fit more snugly and form more stable interactions, thus being retained longer on the column.

By carefully selecting the polysaccharide backbone (cellulose vs. amylose), the derivative, and the mobile phase composition, we can modulate these interactions to achieve optimal separation.

Chemical Structures and Transformation

The metabolic activation of fenthion to its chiral sulfoxide derivative is a critical transformation that necessitates enantioselective analysis.

G cluster_enantiomers Enantiomers Fenthion Fenthion (Achiral Precursor) C₁₀H₁₅O₃PS₂ Oxidation Metabolic Oxidation (e.g., by FMOs) Fenthion->Oxidation FenthionSulfoxide Fenthion Sulfoxide (Chiral) (Racemic Mixture) Oxidation->this compound R_Enantiomer (R)-(+)-Fenthion Sulfoxide This compound->R_Enantiomer S_Enantiomer (S)-(-)-Fenthion Sulfoxide This compound->S_Enantiomer

Figure 1: Metabolic conversion of achiral fenthion to its chiral sulfoxide enantiomers.

Experimental Protocol: Chiral HPLC Separation

This section details a robust and reproducible HPLC method for the baseline separation of (R)- and (S)-fenthion sulfoxide. The protocol is based on established methods for chiral sulfoxides and organophosphate pesticides on polysaccharide CSPs.

Materials and Reagents
  • Racemic Fenthion Sulfoxide Standard: Analytical grade.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and dichloromethane.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions

A normal-phase chromatographic approach is recommended for its high efficiency and selectivity for this class of compounds on polysaccharide CSPs.

ParameterRecommended Conditions
Chiral Stationary Phase Lux® Cellulose-1 or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Isopropanol : Dichloromethane (70:30:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Thermostatically controlled)
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL dissolved in mobile phase
Table 1: Recommended HPLC conditions for chiral separation of fenthion sulfoxide enantiomers.
Justification of Experimental Choices (E-E-A-T)
  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) based columns like Lux® Cellulose-1 or Chiralcel® OD-H are selected due to their proven track record in resolving a wide array of chiral pesticides, including those with sulfoxide stereocenters. The aromatic and carbamate functionalities on the selector provide the necessary sites for π-π and hydrogen bonding interactions.

  • Mobile Phase: A normal phase mobile phase consisting of a non-polar alkane (n-hexane) and a polar alcohol modifier (isopropanol) is standard for polysaccharide CSPs. The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of IPA, the retention and selectivity can be fine-tuned. The addition of dichloromethane in this specific method helps to modulate the overall polarity of the mobile phase and can improve peak shape and resolution for certain analytes. An alternative, simpler mobile phase of n-Hexane:Isopropanol (95:5) has also been reported for similar separations and can be explored during method optimization[7].

  • Temperature Control: Maintaining a constant column temperature is critical for reproducible retention times and resolution in chiral chromatography, as the thermodynamics of the diastereomeric interactions are temperature-dependent.

Sample Preparation
  • Prepare a stock solution of racemic fenthion sulfoxide at a concentration of 1.0 mg/mL.

  • Use the mobile phase as the diluent to ensure compatibility with the chromatographic system and to avoid peak distortion.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the column.

System Suitability

Before analyzing samples, perform a system suitability test by injecting the racemic standard at least three times. The system is deemed ready for analysis if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 for baseline separation.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) of the retention times and peak areas should be ≤ 2.0%.

Workflow for Chiral HPLC Analysis

The following diagram outlines the logical workflow from sample preparation to data analysis for the chiral separation of fenthion sulfoxide.

workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare 1.0 mg/mL Racemic Fenthion Sulfoxide in Mobile Phase filter_sample Filter Sample (0.45 µm Syringe Filter) prep_standard->filter_sample hplc_system Equilibrate HPLC System (Column: Lux Cellulose-1) (Mobile Phase: Hex:IPA:DCM) filter_sample->hplc_system inject_sample Inject 10 µL of Prepared Sample hplc_system->inject_sample detect UV Detection at 254 nm inject_sample->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Resolution (Rs), Retention Times (tR), and Peak Areas integrate->calculate report Report Results calculate->report

Figure 2: Step-by-step workflow for the chiral HPLC analysis of fenthion sulfoxide.

Expected Results

Using the recommended protocol, a baseline separation of the two fenthion sulfoxide enantiomers should be achieved. Based on published data for this separation, the retention times are expected to be approximately 22 minutes for the first eluting enantiomer and 31 minutes for the second.

ParameterExpected Value
Retention Time (t_R1_) ~ 22 min
Retention Time (t_R2_) ~ 31 min
Resolution (R_s_) ≥ 1.5
Enantioselectivity (α) > 1.1
Table 2: Typical chromatographic results for the chiral separation of fenthion sulfoxide enantiomers.

The enantioselectivity factor (α), a measure of the separation between the two peaks, is calculated as the ratio of the retention factors (k) of the two enantiomers. A value greater than 1.1 typically indicates a successful chiral separation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor or No Resolution 1. Incorrect mobile phase composition.2. Column contamination or degradation.1. Carefully prepare a fresh mobile phase. Optimize the ratio of isopropanol; decreasing the IPA percentage will generally increase retention and may improve resolution.2. Flush the column with 100% isopropanol. If performance does not improve, replace the column.
Broad or Tailing Peaks 1. Sample solvent mismatch.2. Column overload.3. Presence of active sites.1. Ensure the sample is dissolved in the mobile phase.2. Reduce the sample concentration or injection volume.3. For basic analytes, a small amount of a basic additive (e.g., 0.1% diethylamine) can sometimes improve peak shape, but this should be tested carefully as it can alter selectivity.
Drifting Retention Times 1. Inadequate column equilibration.2. Fluctuating column temperature.1. Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.2. Ensure the column oven is functioning correctly and maintaining a stable temperature.

Conclusion

The chiral separation of fenthion sulfoxide enantiomers is a critical analytical task for comprehensive environmental and toxicological assessment. The HPLC method detailed in this application note, utilizing a cellulose-based chiral stationary phase in normal phase mode, provides a reliable and robust protocol for achieving baseline resolution of the (R) and (S) enantiomers. By understanding the principles of chiral recognition and carefully controlling the experimental parameters, researchers can successfully implement this method to obtain accurate and reproducible results, contributing to a deeper understanding of the environmental fate and biological activity of this important pesticide metabolite.

References

  • Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2008.

  • Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 257-62.

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2018.

  • Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Separations, 9(1), 2022.

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Chromatographic Science, 60(5), 2022.

  • Mechanisms of fenthion activation in rainbow trout (Oncorhynchus mykiss) acclimated to hypersaline environments. Aquatic Toxicology, 92(1), 2009.

  • Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate, 2007.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 2007.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 2021.

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. International Journal of Environmental Research and Public Health, 19(19), 2022.

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 2020.

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 2020.

  • Chiral HPLC Separations. Phenomenex, 2008.

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 2021.

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Sigma-Aldrich.

  • Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes. Drug Metabolism and Disposition, 31(12), 2003.

  • Fenthion. ECHEMI.

Sources

Troubleshooting & Optimization

Optimizing Fenthionsulfoxide extraction recovery from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Fenthionsulfoxide extraction from complex matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working with this challenging analyte. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common experimental hurdles. Our focus is on not just what to do, but why you're doing it, ensuring robust and reproducible results.

Introduction: The Challenge of this compound

This compound is a principal metabolite of the organophosphorus insecticide Fenthion. Its analysis is critical for environmental monitoring, food safety, and toxicological studies. However, its sulfoxide group lends it a moderate polarity and specific chemical properties that can complicate its extraction from intricate sample types like agricultural products, fatty tissues, and environmental solids. Key challenges include achieving high recovery rates, minimizing matrix effects in sensitive analytical techniques like LC-MS/MS, and ensuring the stability of the analyte throughout the sample preparation process.

This guide provides a structured approach to troubleshooting and optimizing your extraction workflow, with a focus on two widely-used techniques: QuEChERS and Solid-Phase Extraction (SPE).

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

Question 1: I'm experiencing low recovery of this compound using a standard QuEChERS protocol with d-SPE cleanup. What are the likely causes and how can I improve it?

Answer:

Low recovery of this compound in a QuEChERS workflow often points to issues in either the initial extraction or the dispersive solid-phase extraction (d-SPE) cleanup step. Let's break down the potential causes and solutions:

  • Inadequate Initial Extraction:

    • Poor Solvent Partitioning: this compound has moderate polarity. If your sample has a very high water content, ensuring efficient partitioning into the acetonitrile layer is crucial. The salting-out effect induced by magnesium sulfate and sodium chloride is key here. Ensure your salts are anhydrous and added quickly after the acetonitrile to maximize this effect.

    • pH-Related Issues: While this compound itself is not strongly pH-dependent, the overall pH of your sample-solvent mixture can influence the co-extraction of matrix components, which can indirectly affect recovery. A citrate-buffered QuEChERS method is often recommended to maintain a stable pH of around 5.0-5.5.[1] This pH range is a good compromise for the stability of many pesticides, preventing both acid and base-catalyzed degradation of other potential analytes in a multi-residue screen.[1]

  • Inappropriate d-SPE Sorbent Selection (A Common Pitfall):

    • The "PSA Problem" with Sulfoxides: A very common reason for low recovery of pesticides containing sulfoxide groups is the use of Primary Secondary Amine (PSA) as a d-SPE sorbent, especially in combination with C18.[2] PSA is excellent for removing organic acids, fatty acids, and sugars.[3][4] However, the amine functional groups on PSA can have a strong affinity for the sulfoxide moiety, leading to the analyte being retained on the sorbent and discarded with the matrix components. This interaction is particularly pronounced in fatty matrices.[2]

    • Solution - Tailoring d-SPE to Your Matrix:

      • For Non-Fatty Matrices (e.g., most fruits and vegetables): If your matrix is not high in lipids, you may not need a C18 sorbent. Consider using only anhydrous magnesium sulfate for water removal. If cleanup is still necessary, a minimal amount of PSA might be acceptable, but validation is key.

      • For Fatty Matrices (e.g., avocado, nuts, dairy, oily seeds): Avoid or minimize the use of PSA. A combination of C18 (to remove lipids) and graphitized carbon black (GCB) (to remove pigments and sterols) is often a better choice.[5] However, be aware that GCB can retain planar pesticides, so verify the recovery of any other target analytes.[5] For highly fatty matrices, newer sorbents like Z-Sep (zirconia-based) or EMR-Lipid have shown superior performance in removing lipids without compromising the recovery of a broad range of pesticides.[2][6]

Question 2: My this compound recovery is acceptable, but I'm seeing significant signal suppression in my LC-MS/MS analysis. How can I mitigate these matrix effects?

Answer:

Signal suppression is a very common challenge in LC-MS/MS analysis of complex matrices and is frequently observed for Fenthion and its metabolites.[3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal. Here’s a systematic approach to address this:

  • Optimize the d-SPE Cleanup: A cleaner sample is the first line of defense against matrix effects.

    • Matrix Type-Specific Sorbents: As detailed in the previous question, ensure your d-SPE sorbent combination is appropriate for your matrix. For pigmented samples like spinach or red peppers, the addition of Graphitized Carbon Black (GCB) can be beneficial for removing chlorophyll and other pigments that are known to cause matrix effects.[5]

  • Employ Matrix-Matched Calibration: This is often the most effective strategy to compensate for, rather than eliminate, matrix effects.

    • How it Works: Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the standards and the samples experience similar levels of signal suppression, leading to more accurate quantification.

  • Dilute the Final Extract: A simple yet effective approach is to dilute your final extract with the initial mobile phase.

    • The Rationale: Dilution reduces the concentration of matrix components that cause ion suppression. While this also dilutes your analyte, modern LC-MS/MS systems are often sensitive enough to detect this compound at these lower concentrations. A 5x or 10x dilution can significantly improve signal quality.

  • Use an Internal Standard: An isotopically labeled internal standard (IS) for this compound, if available, is the gold standard for correcting both extraction recovery and matrix effects. The IS will behave almost identically to the native analyte during extraction, cleanup, and ionization.

  • Chromatographic Separation: Ensure your LC method provides good separation between this compound and the bulk of the co-eluting matrix components. Adjusting the gradient profile or trying a different column chemistry can sometimes move the analyte to a cleaner region of the chromatogram.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of during method development?

This compound is a moderately polar molecule due to the presence of the sulfoxide group. It is soluble in solvents like acetonitrile and methanol. It is also susceptible to further oxidation to Fenthion sulfone, especially at high temperatures, which is why LC-MS/MS is generally preferred over GC-MS for its analysis.[3]

Q2: Can I use a standard, non-buffered QuEChERS method for this compound analysis?

While you might achieve some success, a buffered approach is highly recommended for robustness and reproducibility. A citrate buffer, which maintains the pH between 5.0 and 5.5, helps to protect a wider range of pesticides from degradation and provides more consistent extraction conditions across different sample types.[1]

Q3: For SPE, what type of sorbent and elution solvent should I start with for this compound?

For a moderately polar compound like this compound from an aqueous matrix, a reversed-phase sorbent like C18 or a polymeric sorbent is a good starting point. For elution, you will need a solvent strong enough to desorb the analyte from the C18 stationary phase. A good starting point would be methanol or acetonitrile. You may need to optimize the elution solvent by adding a small percentage of a stronger solvent or by adjusting the pH to improve recovery.[7]

Q4: My sample matrix is a dry commodity like grains or spices. How should I modify my QuEChERS procedure?

For dry matrices, it is crucial to add water before the acetonitrile extraction step.[8] A common practice is to add a volume of water equal to the sample weight (e.g., 5 mL of water for 5 g of sample) and allow it to hydrate for 15-30 minutes before proceeding with the addition of acetonitrile. This hydration step is essential for efficient extraction of the analyte from the dry matrix particles.[8][9]

Experimental Protocols & Data

Optimized QuEChERS Protocol for this compound in Agricultural Produce

This protocol is based on the widely accepted citrate-buffered method and is suitable for a variety of fruits and vegetables.

1. Sample Preparation:

  • Homogenize a representative portion of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 g of sample and add 5 mL of water, then vortex and let stand for 20 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the citrate buffer salt mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[10]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents.

  • See Table 1 for matrix-specific d-SPE recommendations.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Matrix Type Recommended d-SPE Sorbents (per 1 mL extract) Rationale
General Produce (low fat, low pigment, e.g., apples, cucumbers)150 mg MgSO₄, 25 mg PSARemoves residual water and common acidic interferences.[5]
Fatty Produce (e.g., avocado, nuts)150 mg MgSO₄, 50 mg C18C18 effectively removes lipids and other nonpolar interferences.[2][5]
Pigmented Produce (e.g., spinach, carrots, red peppers)150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCBA combination to remove water, acids, lipids, and pigments.[5]
Highly Fatty & Pigmented 150 mg MgSO₄, Z-Sep or EMR-Lipid sorbentsAdvanced sorbents for superior cleanup in the most challenging matrices.[2][6]
Table 1: Recommended d-SPE Sorbent Selection for this compound Cleanup
General Solid-Phase Extraction (SPE) Protocol for this compound from Water Samples

This is a starting point protocol that should be optimized for your specific application.

1. Sorbent Selection:

  • Use a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Agilent Bond Elut PPL). A 500 mg cartridge is a common choice for up to 500 mL of water.

2. Cartridge Conditioning:

  • Pass 5 mL of elution solvent (e.g., ethyl acetate or methanol) through the cartridge.

  • Follow with 5 mL of reagent water, ensuring the sorbent does not go dry.

3. Sample Loading:

  • Load the water sample (up to 500 mL) through the cartridge at a steady flow rate of 5-10 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen for at least 10 minutes to remove residual water. This is a critical step.

5. Elution:

  • Elute the this compound with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent. Good starting choices are ethyl acetate, dichloromethane, or acetonitrile.

  • Collect the eluate.

6. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Parameter Optimization Strategy Rationale
Elution Solvent Test different solvents (e.g., methanol, acetonitrile, ethyl acetate) and mixtures.To find the weakest solvent that provides complete elution, minimizing co-elution of interferences.[7]
Elution Volume Elute with successive small volumes and analyze each fraction separately.To determine the minimum volume required for complete recovery, which helps in concentrating the sample.
Flow Rate Test slower flow rates during sample loading and elution.To ensure sufficient interaction time between the analyte and the sorbent for optimal retention and elution.[10]
Table 2: Key Parameters for SPE Method Optimization

Visualizing the Workflow

QuEChERS Troubleshooting Workflow

QuEChERS_Troubleshooting cluster_start cluster_problem cluster_recovery cluster_matrix cluster_end Start Low Recovery or High Matrix Effects Problem Identify the Primary Issue Start->Problem LowRec Low Recovery Problem->LowRec Recovery Issue MatrixFX High Matrix Effects Problem->MatrixFX Matrix Effect Issue CheckSPE Check d-SPE Sorbent LowRec->CheckSPE FattyMatrix Fatty Matrix? CheckSPE->FattyMatrix Yes NonFatty Non-Fatty Matrix CheckSPE->NonFatty No ChangeSorbent Use C18/GCB or Z-Sep/EMR-Lipid. Avoid PSA. FattyMatrix->ChangeSorbent End Optimized Method ChangeSorbent->End CheckExtraction Review Extraction Step NonFatty->CheckExtraction CheckpH Is pH buffered (5.0-5.5)? CheckExtraction->CheckpH UseCitrate Implement Citrate Buffer CheckpH->UseCitrate No CheckHydration Dry Sample Hydrated? CheckpH->CheckHydration Yes UseCitrate->End Hydrate Add water before ACN CheckHydration->Hydrate No CheckHydration->End Yes Hydrate->End OptimizeCleanup Optimize d-SPE Cleanup MatrixFX->OptimizeCleanup AddGCB Add GCB for Pigments OptimizeCleanup->AddGCB Pigmented Matrix Dilute Dilute Final Extract OptimizeCleanup->Dilute Non-Pigmented AddGCB->Dilute MatrixMatch Use Matrix-Matched Calibration Dilute->MatrixMatch MatrixMatch->End

Caption: Troubleshooting decision tree for QuEChERS.

General SPE Workflow

SPE_Workflow Condition 1. Condition (e.g., 5mL Methanol) Equilibrate 2. Equilibrate (e.g., 5mL Water) Condition->Equilibrate Load 3. Load Sample (e.g., 500mL at 5-10 mL/min) Equilibrate->Load Wash 4. Wash (e.g., 5mL Water) Load->Wash Dry 5. Dry Sorbent (10 min under vacuum) Wash->Dry Elute 6. Elute (e.g., 2 x 3mL Ethyl Acetate) Dry->Elute Concentrate 7. Concentrate & Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: A typical solid-phase extraction workflow.

References

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. Available from: [Link]

  • INCHEM. (1984). Fenthion (Pesticide residues in food: 1983 evaluations). Available from: [Link]

  • Pergialiotis, E., et al. (2021). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. ResearchGate. Available from: [Link]

  • Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC INTERNATIONAL, 88(2), 630-638. Available from: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available from: [Link]

  • Thompson, C. M., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 20(4), 611-618. Available from: [Link]

  • Vivier, M., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(21), 6727. Available from: [Link]

  • Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(8), 7124-7138. Available from: [Link]

  • Belarbi, S., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. ResearchGate. Available from: [Link]

  • Racke, K. D. (1991). Interactions Between Pesticides and Their Major Degradation Products. In Pesticide Transformation Products: Fate and Significance in the Environment. ACS Symposium Series, Vol. 459, pp. 162-173. Available from: [Link]

  • Stevens, J. (2012). Automated QuEChERS Tips for Analysis of Pesticide Residues in Fruits and Vegetables by GC-MS. Journal of Agricultural and Food Chemistry, 60(37), 9476-9486. Available from: [Link]

  • PromoChrom. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Available from: [Link]

  • Calvosa, V., et al. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 25(15), 3333. Available from: [Link]

  • Shimelis, O., et al. (2008). Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. ResearchGate. Available from: [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • Restek Corporation. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Available from: [Link]

  • Lawson, G. (2019). Solving Recovery Problems in SPE. LCGC Europe, 32(6), 312-316. Available from: [Link]

  • Radio, N. M., et al. (2008). Interaction between pesticides and components of pesticides formulation an in vitro neurotoxicity test. ResearchGate. Available from: [Link]

  • Shimadzu. (2020). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. Available from: [Link]

  • Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides. Available from: [Link]

  • Bakirci, G. T. (2023). Determination of Polar Pesticides Based on a Modified QuPPe with Liquid Chromatography Coupled to Tandem Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Restek Corporation. (2020). Modifying QuEChERS for complicated matrices- High Fat Samples. Restek Resource Hub. Available from: [Link]

  • Pinho, G. P., et al. (2010). Optimization of SPE parameters: a ) type of the elution solvent and b ) elution solvent volume on the elution. ResearchGate. Available from: [Link]

  • INCHEM. (1995). Fenthion (Pesticide residues in food: 1995 evaluations Part I - Residues). Available from: [Link]

  • Agilent Technologies. (2014). SPE and QuEChERS – Method Development. Available from: [Link]

  • Stajnbaher, D., & Zupančič-Kralj, L. (2011). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 59(14), 7696-7705. Available from: [Link]

Sources

Minimizing matrix effects in Fenthionsulfoxide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for minimizing matrix effects in the LC-MS/MS analysis of Fenthionsulfoxide. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy, sensitivity, and reproducibility of your analytical results.

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS), particularly in complex samples like food, environmental, and biological matrices.[1][2] These effects arise from co-eluting compounds that interfere with the ionization of the target analyte, this compound, leading to either suppression or enhancement of its signal.[3][4] This phenomenon can severely compromise the quality of quantitative data.[5]

This compound is a major metabolite of the organophosphorus insecticide Fenthion.[6][7] Accurate quantification is crucial for food safety and environmental monitoring. This guide provides a structured, question-and-answer approach to help you diagnose, mitigate, and compensate for matrix effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common indicators of matrix effects in my this compound analysis?

A: The presence of matrix effects often manifests as a loss of analytical performance. Key indicators include:

  • Poor Reproducibility: Inconsistent peak areas for the same concentration across different sample preparations.

  • Low Analyte Response: A significantly weaker signal for this compound in the sample matrix compared to a clean solvent standard.

  • Inaccurate Quantification: Results that are either unexpectedly high (ion enhancement) or low (ion suppression).[8]

  • Non-Linear Calibration Curves: Difficulty in obtaining a linear relationship between concentration and response when using matrix-matched standards.

  • Compromised Method Validation: Failure to meet acceptance criteria for accuracy, precision, and linearity during method validation as outlined by guidelines from bodies like the ICH.[9]

If you observe any of these issues, it is critical to investigate matrix effects as a potential root cause.

Q2: How can I quantitatively measure the matrix effect for this compound in my specific sample?

A: A standard and effective way to quantify the matrix effect is through a post-extraction spike experiment. This involves comparing the analyte's response in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.

The matrix effect (ME) is calculated using the following formula:

ME (%) = ( B / A ) x 100

Where:

  • A is the peak area of the this compound standard in a neat (clean) solvent.

  • B is the peak area of this compound spiked into the blank matrix extract after the full sample preparation procedure.

Interpretation of Results:

  • ME = 100%: No significant matrix effect.

  • ME < 100%: Ion Suppression (the matrix is reducing the analyte signal).

  • ME > 100%: Ion Enhancement (the matrix is increasing the analyte signal).

Studies have shown that for Fenthion and its metabolites, significant signal suppression is common across various crop matrices like oranges, chili peppers, and soybeans.[6][7] For example, orange matrices have been observed to cause signal suppression greater than 50%.[6][10]

Troubleshooting Guide: Mitigation & Compensation Strategies
Q3: My this compound signal is heavily suppressed. Where should I start my investigation?

A: The most effective starting point is your sample preparation protocol.[1][11] Ion suppression is primarily caused by non-target compounds that co-elute with your analyte and compete for ionization in the MS source.[3][4][6] The goal of a robust sample preparation method is to remove these interfering components as thoroughly as possible before injection.[11][12]

Below is a troubleshooting workflow to guide your decision-making process.

MatrixEffect_Troubleshooting start Problem Identified: Significant Matrix Effect (e.g., >20% Suppression) sample_prep Step 1: Optimize Sample Preparation start->sample_prep quechers Implement/Refine QuEChERS (dSPE with PSA/C18/GCB) sample_prep->quechers For complex matrices spe Develop a Solid-Phase Extraction (SPE) Method sample_prep->spe For targeted cleanup dilution Dilute Sample Extract (If sensitivity permits) sample_prep->dilution Simplest approach chromatography Step 2: Adjust Chromatography quechers->chromatography If ME persists spe->chromatography If ME persists dilution->chromatography If ME persists gradient Modify LC Gradient (Separate from interferences) chromatography->gradient column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) chromatography->column compensation Step 3: Implement Compensation Strategy gradient->compensation column->compensation matrix_match Use Matrix-Matched Calibration compensation->matrix_match If blank matrix is available sil_is Use Stable Isotope-Labeled Internal Standard (Gold Standard) compensation->sil_is For highest accuracy end_goal Result: Accurate & Reproducible Quantification matrix_match->end_goal sil_is->end_goal QuEChERS_Workflow start 1. Homogenized Sample (10g in 50mL tube) extraction 2. Add Acetonitrile (10mL) Shake 1 min start->extraction salts 3. Add QuEChERS Salts Shake 1 min extraction->salts centrifuge1 4. Centrifuge (≥3000 rpm, 10 min) salts->centrifuge1 supernatant 5. Transfer Supernatant (1mL) to d-SPE tube centrifuge1->supernatant dspe 6. d-SPE Cleanup (PSA + MgSO4) Vortex 1 min supernatant->dspe centrifuge2 7. Centrifuge (High Speed, 5 min) dspe->centrifuge2 final_extract 8. Analyze Supernatant by LC-MS/MS centrifuge2->final_extract

Caption: The QuEChERS sample preparation workflow.

SPE is a more targeted approach that can yield very clean extracts. [13][14]It relies on partitioning the analyte between a liquid sample and a solid stationary phase, allowing interferences to be washed away.

  • Condition: Flush the SPE cartridge with a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or mobile phase A). This activates the sorbent.

  • Load: Pass the pre-treated sample extract slowly through the cartridge. This compound will be retained on the C18 sorbent.

  • Wash: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences that were not retained as strongly as the analyte.

  • Elute: Elute this compound from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol). This final eluate is collected for analysis.

Data Summary: Sample Preparation Method Comparison

The following table summarizes typical performance data for this compound analysis, demonstrating the impact of matrix and cleanup method.

Matrix TypeSample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Interpretation
Orange QuEChERS with d-SPE (PSA)85 - 105%-55%High Suppression [6]
Brown Rice QuEChERS with d-SPE (PSA)90 - 110%-15%Mild Suppression [6]
Chili Pepper QuEChERS with d-SPE (PSA)80 - 100%-40%Moderate Suppression [6]
Olive Oil Matrix Solid-Phase Dispersion (MSPD)88 - 96%Not specifiedGood Recovery [15]

Data synthesized from literature values.[6][15]

Q5: What are my options if optimized sample prep isn't enough?

A: If significant matrix effects persist after refining your sample preparation, the next step is to optimize your chromatographic conditions or implement a compensation strategy .

  • Modify the LC Gradient: The goal is to chromatographically separate this compound from the co-eluting interferences. Try making the gradient shallower to increase resolution around the analyte's retention time.

  • Change Column Chemistry: If a standard C18 column isn't providing enough separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, which can offer different interactions with matrix components.

  • Sample Dilution: This is a simple and often effective strategy. [12][16]Diluting the final extract reduces the concentration of both the analyte and the interfering matrix components. This is only viable if your method has sufficient sensitivity to detect the diluted this compound concentration. [16]

When matrix effects cannot be eliminated, they must be compensated for to ensure accurate quantification.

  • Matrix-Matched Calibration: This is the most common compensation method. [6]Calibration standards are prepared in a blank matrix extract (a sample of the same type that is known to be free of this compound). This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate results.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS is a version of this compound where some atoms (like Carbon or Hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). The SIL-IS is chemically identical to the analyte, so it co-elutes and is affected by the matrix in the exact same way. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively cancelled out.

References
  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Lee, J., & Kim, J. H. (2020). Predicted MS/MS fragmentation scheme of the precursor ions, induced by... ResearchGate. [Link]

  • Kim, H. J., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Sahoo, N. K., et al. (2023). STABILITY INDICATING ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF FENTICONAZOLE NITRATE, TINIDAZOLE AND LIDOCAINE BY REVERSED PHASE-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Various Authors. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]

  • Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Vioque-Fernández, A., et al. (n.d.). Comparison of matrix solid-phase dispersion and liquid-liquid extraction for the chromatographic determination of fenthion and its metabolites in olives and olive oils. PubMed. [Link]

  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Chromtech. [Link]

  • Budmark, A. (2021). Development of an Analytical Method and Sample Preparation Technique for the Analysis of Sulfur-Containing Fentanyl Analogs by UPLCMSMS, and the Application to Forensic Science. VCU Scholars Compass. [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Souverain, S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • PubChem. (n.d.). Mesulfenfos. PubChem - NIH. [Link]

  • Fernández-Marcos, M. L., et al. (2022). QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS. MDPI. [Link]

  • Various Authors. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Ultrasound-Assisted Dispersive Solid-Phase Filter Extraction Coupled with Green Supercritical Fluid Chromatography Methodology for Simultaneous Determination of Hindered Phenolic Antioxidant Migration from Food Contact Materials. MDPI. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. [Link]

  • Al-Huniti, M. H., & Abdullah, A. M. (n.d.). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • Lehotay, S. J., et al. (n.d.). DFS/ORA/FDA Collaboration of the QuEChERS Procedure for the Multiresidue Determination of Pesticides by LC-MS/MS In Raw Agricultural Commodities. ResearchGate. [Link]

  • Barroso, M., et al. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • Osorio-Domínguez, D., et al. (2023). Chemical Characterization and Determination of the Antioxidant Properties of Phenolic Compounds in Three Scutellaria sp. Plants Grown in Colombia. MDPI. [Link]

Sources

Technical Support Center: Analysis of Fenthion and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the GC-MS analysis of fenthion and its metabolites. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are encountering challenges with the analysis of these compounds. Fenthionsulfoxide, in particular, is a thermally labile analyte that requires careful consideration of analytical conditions to prevent its degradation during GC-MS analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve accurate and reproducible results.

Troubleshooting Guide: Preventing this compound Deoxidation

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My this compound peak is small or absent, and I see a corresponding increase in the fenthion peak.

This is a classic symptom of this compound deoxidation, where the sulfoxide is reduced back to the parent fenthion molecule. This degradation is primarily caused by a combination of high temperatures and active sites within the GC system.[1]

  • High Inlet Temperature: The GC inlet is often the primary site of thermal degradation for labile compounds.[1]

    • Immediate Action: Reduce the inlet temperature. A good starting point is to lower it by 25-50 °C and observe the effect on the this compound peak area.

    • Systematic Approach: Perform a temperature ramp experiment for the inlet, analyzing a this compound standard at various temperatures (e.g., from 250 °C down to 180 °C in 10-15 °C increments) to find the optimal temperature that allows for efficient volatilization without inducing degradation.

  • Active Sites in the Inlet Liner: Standard glass liners, especially those with glass wool, can have active silanol groups that catalytically promote the deoxidation of this compound.

    • Recommended Action: Switch to a deactivated (silanized) liner. Liners with a taper at the bottom can also help to focus the sample onto the column, minimizing contact with metal surfaces in the inlet.

    • Avoid Glass Wool: If possible, use a liner without glass wool or one with deactivated glass wool.[1] Glass wool can be a significant source of activity.[1]

  • Slow Sample Transfer: The longer the analyte resides in the hot inlet, the more likely it is to degrade.

    • Solution: Use a pulsed splitless injection. This involves increasing the inlet pressure at the beginning of the injection to more rapidly transfer the analytes onto the column.

  • Deoxidation in the MS Ion Source: At lower concentrations, deoxidation of this compound can occur in the ion source of the mass spectrometer.[2]

    • Preventative Measure: The addition of a small amount of a protectant like polyethylene glycol (PEG300) to the sample solution has been shown to prevent this phenomenon.[2]

Experimental Protocol: Optimizing Inlet Conditions to Mitigate Deoxidation
  • Prepare a Standard: Prepare a 1 µg/mL standard of this compound in a suitable solvent (e.g., ethyl acetate).

  • Initial Analysis: Analyze the standard using your current GC-MS method. Note the peak areas of this compound and any potential degradation products (fenthion).

  • Temperature Optimization:

    • Set the inlet temperature to 250 °C and inject the standard.

    • Sequentially decrease the inlet temperature by 20 °C for each subsequent injection (230 °C, 210 °C, 190 °C).

    • Analyze the peak areas at each temperature.

  • Liner Evaluation:

    • Replace your current liner with a deactivated, tapered liner.

    • Repeat the temperature optimization steps.

  • Data Analysis: Plot the this compound peak area against the inlet temperature for both liner types. The optimal condition will be the lowest temperature that gives a sharp, symmetrical peak for this compound with the highest response.

Issue 2: I am seeing a peak for fenthion sulfone that is not present in my standard.

This indicates the oxidation of this compound to fenthion sulfone, another common degradation pathway in the GC inlet.[3][4]

  • Oxygen in the Carrier Gas: Leaks in the gas lines or an exhausted oxygen trap can introduce oxygen into the system, which can lead to oxidation at high temperatures.[5]

    • Action: Perform a leak check on your GC system. Ensure that your carrier gas is of high purity and that your oxygen traps are functioning correctly and have not expired.

  • Active Sites: Similar to deoxidation, active sites in the inlet can also catalyze oxidation.

    • Solution: Follow the same recommendations for inert liners and system maintenance as outlined for preventing deoxidation.

Logical Workflow for Troubleshooting this compound Degradation

Caption: Troubleshooting workflow for this compound degradation in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze by GC-MS?

This compound is a major metabolite of the organophosphorus insecticide fenthion.[6] It contains a sulfoxide group, which makes the molecule thermally labile and prone to degradation at the high temperatures typically used in GC inlets.[3][4] The primary degradation pathways are deoxidation to fenthion and oxidation to fenthion sulfone.

Q2: What are the ideal GC inlet settings for this compound analysis?

While the optimal settings will vary depending on the specific instrument and column, a general recommendation is to use the lowest possible inlet temperature that allows for efficient volatilization of the analyte. A starting point of 200-220 °C is often recommended. The use of a Programmed Temperature Vaporization (PTV) inlet is highly advantageous as it allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.[7]

Q3: How can I minimize the activity of my GC system?

Minimizing system activity is crucial for the analysis of labile compounds. Here are some key practices:

  • Regular Inlet Maintenance: Regularly replace the inlet liner, septum, and gold seal.

  • Use Deactivated Consumables: Always use high-quality, deactivated liners and columns.

  • Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove any residual manufacturing materials and create an inert surface.[8]

  • Column Trimming: If you notice a decline in peak shape or response, trimming 10-15 cm from the front of the column can remove accumulated non-volatile residues and active sites.[9]

  • Use a Guard Column: A deactivated guard column can help to trap non-volatile matrix components and protect the analytical column.[9]

Q4: What role does the sample matrix play in the analysis of this compound?

The sample matrix can have a significant impact on the analysis. Co-extracted matrix components can mask active sites in the GC system, leading to a "matrix-induced enhancement" effect where the analyte response is higher in the presence of the matrix.[10] Conversely, some matrix components can contribute to degradation. Therefore, it is essential to use matrix-matched standards or a standard addition approach for accurate quantification.[11]

Q5: Are there alternative analytical techniques for fenthion and its metabolites?

Yes, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is an excellent alternative for the analysis of fenthion and its metabolites.[3][4] This technique avoids the high temperatures of the GC inlet, thus preventing the thermal degradation of this compound.[3][4]

Q6: Can derivatization help in the analysis of this compound?

Derivatization is a common strategy to improve the GC performance of thermally labile or polar compounds.[12] While not as commonly reported for this compound itself, derivatization of related organophosphorus pesticide metabolites has been successful.[13] However, for this compound, optimizing the GC conditions as described above is often the more direct approach.

Summary of Recommended GC-MS Parameters for this compound Analysis
ParameterRecommendationRationale
Inlet Type Programmed Temperature Vaporization (PTV)Minimizes thermal stress during injection.[7]
Inlet Temperature 200-220 °C (or empirically determined)Reduces thermal degradation.[1]
Liner Deactivated, TaperedMinimizes active sites and catalytic degradation.[1]
Injection Mode Pulsed SplitlessEnsures rapid transfer of the analyte to the column.
Column Low-bleed, inert (e.g., 5% phenyl-methylpolysiloxane)Provides an inert flow path.
Carrier Gas High Purity (He or H2) with Oxygen TrapsPrevents oxidation.[5]
Sample Preparation Use of matrix-matched standardsCompensates for matrix effects.[10][11]
Chemical Degradation Pathway of this compound

G Fenthion Fenthion This compound This compound This compound->Fenthion Deoxidation (High Temp/Active Sites) Fenthionsulfone Fenthion Sulfone This compound->Fenthionsulfone Oxidation (High Temp/Oxygen)

Caption: Degradation pathways of this compound in a GC system.

References

  • Ito, S., et al. (2009). Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Journal of Health Science, 55(4), 605-611. [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 517. [Link]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]

  • Element Lab Solutions. (n.d.). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. [Link]

  • LCGC International. (2023). GC Column Killers!. Chromatography Online. [Link]

  • Element Lab Solutions. (n.d.). GC Column Degradation. [Link]

  • Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. [Link]

  • Masih, R., & Iqbal, M. S. (2022). Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. Food Chemistry, 385, 132638. [Link]

  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

  • Lozano, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]

  • U.S. Environmental Protection Agency. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [Link]

  • AERU. (n.d.). Fenthion sulfoxide (Ref: BAY S 2281). [Link]

  • ResearchGate. (2025). Optimisation of programmable temperature vaporizer-based large volume injection for determination of pesticide residues in fruits and vegetables using gas chromatography-mass spectrometry. [Link]

  • Lozano, A., et al. (2025). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]

  • Sadowska-Rociek, A., & Cieślik, E. (2009). Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques in analysis of pesticide residues in plant matrices. Journal of Chromatography A, 1216(21), 4566-4573. [Link]

  • Chromatography Forum. (2023). Split/Splitless inlet temperature effect. [Link]

  • MDPI. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. [Link]

  • FAO. (1984). Fenthion. [Link]

  • ResearchGate. (2025). Thermal degradation behavior of rigid and soft polyurethanes based on methylene diphenyl diisocyanate using evolved gas analysis-(gas chromatography)–mass spectrometry. [Link]

  • ResearchGate. (n.d.). A) GC Chromatogram of a 5 ppm fenthion solution. B) MS fragmentation... [Link]

  • Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. [Link]

  • Shimadzu. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. [Link]

  • Shimadzu. (2015). Rapid Determination of 54 Kinds of Pesticide Residues in Vegetables by PTV-GC-MS/MS. [Link]

  • National Institutes of Health. (n.d.). Mesulfenfos. [Link]

  • Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. [Link]

  • ACS Publications. (n.d.). Derivatization of Pesticide-Related Acids and Phenols for Gas Chromatographic Determination. [Link]

  • Springer. (n.d.). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]

  • PubMed. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. [Link]

  • PubMed. (2007). Determination of fenthion and oxidation products in personal protection equipment by gas chromatography. [Link]

  • AERU, University of Hertfordshire. (n.d.). Fenthion (Ref: OMS 2). [Link]

  • ResearchGate. (2025). Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques in analysis of pesticide residues in plant matrices. [https://www.researchgate.net/publication/24451006_Performance_of_programmed_temperature_vaporizer_pulsed_splitless_and_on-column_injection_techniques_in_analysis_of_pesticide_residues_in_plant_matrices]([Link]_ vaporizer_pulsed_splitless_and_on-column_injection_techniques_in_analysis_of_pesticide_residues_in_plant_matrices)

  • Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. [Link]

  • Chromatography Online. (n.d.). Fast GC–MS for Analyzing Antioxidants & Industrial Food Analysis Applications. [Link]

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Fenthionsulfoxide Stability in Solution and During Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fenthionsulfoxide. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common stability issues encountered during experimentation. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data from authoritative sources to ensure the scientific integrity and practical applicability of the information provided.

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Question 1: What is the best solvent for preparing this compound stock solutions?

Answer: For analytical purposes, this compound standards are often prepared in organic solvents such as acetonitrile, methanol, or dichloromethane.[1] The choice of solvent will largely depend on the analytical method being used (e.g., HPLC, GC) and the desired concentration. It is crucial to use high-purity, analytical grade solvents to avoid introducing impurities that could interfere with your analysis or catalyze degradation. For aqueous-based experiments, it is important to be mindful of the potential for hydrolysis, especially at non-neutral pH.[2]

Question 2: My this compound standard solution appears to be degrading. What are the likely causes?

Answer: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, photodegradation, and thermal decomposition.[2][3][4]

  • Hydrolysis: this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule. The rate of hydrolysis is significantly influenced by the pH of the solution. Stability is greatest in neutral conditions (pH 7) and decreases as the pH becomes more alkaline.[2]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[4][5] It is a known photodegradation product of its parent compound, fenthion, and can itself be further degraded by sunlight.[3]

  • Thermal Decomposition: Elevated temperatures accelerate the rate of degradation.[2] Storing solutions at room temperature for extended periods can lead to a significant loss of the parent compound.

To mitigate these issues, it is recommended to prepare fresh solutions and store them under appropriate conditions.

Storage and Stability

Question 3: What are the optimal storage conditions for this compound, both as a solid and in solution?

Answer:

  • Solid Form: As a solid, this compound should be stored in a cool, dry, and dark place. Manufacturer safety data sheets (SDS) for analytical standards recommend refrigeration at temperatures between 2-8°C or 0-5°C in tightly sealed containers.[1][6][7]

  • In Solution: Stock solutions of this compound should also be stored under refrigeration in amber glass vials or other containers that protect from light. For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to verify that the solvent is suitable for freezing and to perform a stability study to confirm that freeze-thaw cycles do not impact the compound's integrity.

Question 4: How long can I expect my this compound solution to be stable under refrigerated storage?

Troubleshooting Guide

Issue 1: Inconsistent analytical results when measuring this compound.

Possible Cause & Solution:

  • Analyte Degradation in Solution: As discussed, this compound can degrade due to pH, light, and temperature.

    • Troubleshooting Steps:

      • Prepare fresh standards and samples.

      • Ensure aqueous samples are buffered to a neutral pH if possible.

      • Use amber vials and minimize exposure of solutions to light.

      • Keep samples and standards refrigerated or on ice during the analytical run.

  • Analytical Method Issues (Especially with Gas Chromatography - GC): this compound can be challenging to analyze by GC as it can be oxidized to fenthion sulfone in the hot injection port.[8]

    • Troubleshooting Steps:

      • Consider using a lower injection port temperature if your method allows.

      • Alternatively, utilize an analytical technique less prone to thermal degradation, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which are well-suited for analyzing this compound.[8][9][10]

Issue 2: Appearance of unknown peaks in my chromatogram over time.

Possible Cause & Solution:

  • Formation of Degradation Products: The appearance of new peaks likely indicates the degradation of this compound into other compounds. The primary degradation pathways for fenthion and its metabolites involve oxidation and hydrolysis.[11] this compound itself is a product of fenthion oxidation. Further oxidation can lead to fenthion sulfone. Hydrolysis can result in the formation of phenol derivatives.[2]

    • Troubleshooting Steps:

      • Review the known degradation pathways of fenthion and its metabolites to hypothesize the identity of the new peaks.[8][11]

      • If using mass spectrometry, examine the mass-to-charge ratio of the unknown peaks to aid in identification.

      • To confirm, obtain analytical standards of potential degradation products (e.g., fenthion sulfone) and compare their retention times and mass spectra.

Data and Protocols

Hydrolysis Stability of this compound

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the half-life of this compound at different conditions, based on data from a study on the hydrolysis kinetics of fenthion and its metabolites.[2]

pHTemperature (°C)Half-life (days)
72545.1
92541.5
7504.80
9503.60
7651.10
9650.82

Data synthesized from Huang and Mabury (2000).[2]

Experimental Protocol: Preparation of this compound Standard Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in acetonitrile.

Materials:

  • This compound analytical standard (solid)

  • High-purity acetonitrile (HPLC grade or equivalent)

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper

  • Pipettes

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard onto weighing paper using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into the 10 mL volumetric flask. Use a small amount of acetonitrile to rinse the weighing paper and spatula to ensure a quantitative transfer.

  • Dilution: Add acetonitrile to the flask until it is about half-full. Gently swirl the flask to dissolve the solid completely.

  • Final Volume: Once the solid is fully dissolved, add acetonitrile to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it in a refrigerator at 2-8°C.

Experimental Workflow: this compound Stability Study

The following diagram illustrates a typical workflow for assessing the stability of a this compound solution under specific conditions (e.g., different temperatures, light exposure).

Fenthionsulfoxide_Stability_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_std Prepare this compound Stock Solution prep_samples Aliquot into Test Vials prep_std->prep_samples condition1 Condition 1 (e.g., 25°C, Light) prep_samples->condition1 condition2 Condition 2 (e.g., 4°C, Dark) prep_samples->condition2 condition3 Condition 3 (e.g., 40°C, Dark) prep_samples->condition3 sampling Sample at Time Points (T=0, T=1, T=2...) condition1->sampling condition2->sampling condition3->sampling analysis Analyze by HPLC/UHPLC-MS sampling->analysis quantify Quantify this compound Concentration analysis->quantify plot Plot Concentration vs. Time quantify->plot half_life Calculate Degradation Rate and Half-life plot->half_life Fenthion_Degradation Fenthion Fenthion Fenthion_Sulfoxide This compound Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (Phenol Derivatives) Fenthion_Sulfoxide->Hydrolysis_Products Hydrolysis Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Sulfone->Hydrolysis_Products Hydrolysis Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation Fenthion_Oxon_Sulfoxide->Hydrolysis_Products Hydrolysis Fenthion_Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Major degradation pathways of fenthion.

References

  • Kyriakidis, N., Pappas, C., & Athanasopoulos, P. (2005). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. ResearchGate. [Link]

  • Gadepalli, R. S. V., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 255–262. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, S., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 9(4), 518. [Link]

  • Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

  • Gadepalli, R. S. V., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed. [Link]

  • Huang, J., & Mabury, S. A. (2000). Hydrolysis Kinetics of Fenthion and Its Metabolites in Buffered Aqueous Media. Journal of Agricultural and Food Chemistry, 48(7), 2877–2881. [Link]

  • Nillos, M. G., Gan, J., & Schlenk, D. (2009). In vitro metabolism of fenthion by recombinant flavin-containing monooxygenase 1 (FMO1) and cytochrome P450 isozymes of rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoxon sulfoxide. PubChem. [Link]

  • Szymański, J., Gmach, S., & Karolczak, J. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules (Basel, Switzerland), 25(23), 5556. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, S., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Agilent Technologies, Inc. (2024). Fenthion-Sulfoxide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, S., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Photodegradation of diafenthiuron in water. PubMed. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, S., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Ahmadian-Attari, M. M., Mohammadi, J., & Fazeli, M. R. (2015). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace. [Link]

  • Sari, D. P., & Purbaningtias, T. E. (2018). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. ResearchGate. [Link]

  • Enviro Bio-Chem. (n.d.). Safety Data Sheet (SDS) Fenthion. [Link]

  • Wang, J., & Raghavan, V. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

Sources

Technical Support Center: Optimizing Fenthionsulfoxide Analysis in GC with Analyte Protectants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of Fenthionsulfoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this thermally labile compound. Here, we will delve into the common challenges encountered during the GC analysis of this compound and provide expert-driven troubleshooting strategies and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.

The Challenge with this compound in GC Analysis

This compound, a key metabolite of the organophosphorus insecticide Fenthion, is notoriously difficult to analyze by gas chromatography. Its sulfoxide group makes it susceptible to thermal degradation in the hot GC inlet, leading to inconsistent and inaccurate quantification. The primary degradation pathways are oxidation to the more stable Fenthion sulfone and deoxidation to Fenthion sulfide.[1][2] These transformations result in poor peak shapes, diminished response for the target analyte, and the appearance of artifact peaks, compromising the reliability of the analytical method.

To counter these challenges, the use of analyte protectants is a highly effective strategy. These are compounds co-injected with the sample that preferentially interact with active sites within the GC inlet and column, effectively shielding the labile this compound from degradation.[3] This guide will provide a comprehensive overview of the theory and practical application of analyte protectants for robust this compound analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a very small or non-existent peak for this compound, but I see a large peak for Fenthion sulfone. What is happening?

A1: This is a classic sign of oxidation of this compound in the GC inlet. The hot, active surfaces of the inlet liner, particularly if they are contaminated with non-volatile matrix components, can catalyze the oxidation of the sulfoxide to the sulfone.[1]

Root Causes & Solutions:

  • Active GC Inlet: The primary cause is the presence of active sites (e.g., silanols, metal ions) on the surface of the inlet liner and the front of the GC column.[4]

    • Solution: The most effective solution is the co-injection of analyte protectants. These compounds, rich in hydroxyl groups, mask the active sites through hydrogen bonding, preventing them from interacting with your analyte.[5] A combination of protectants is often most effective.[3][6]

  • Contaminated Liner: Over time, the inlet liner can become coated with non-volatile matrix components, which can create new active sites.

    • Solution: Regularly replace the inlet liner. For applications with complex matrices, consider using a liner with glass wool packing, which can help trap non-volatile residues. Ensure you are using a high-quality, deactivated liner.[7]

  • High Inlet Temperature: While a high temperature is needed for volatilization, excessive heat can exacerbate thermal degradation.

    • Solution: Optimize your inlet temperature. Start with a lower temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

Q2: My this compound peak is present, but I also see a significant Fenthion sulfide peak that shouldn't be there. What could be the cause?

A2: The presence of Fenthion sulfide points to the deoxidation of this compound. This phenomenon can occur in the hot metal surfaces of the GC system or even within the mass spectrometer's ion source at low analyte concentrations.[2]

Root Causes & Solutions:

  • Active Sites in the GC System: Similar to oxidation, active sites in the inlet can also promote deoxidation.

    • Solution: The use of analyte protectants containing multiple hydroxyl groups, such as D-sorbitol and L-gulonic acid γ-lactone, can effectively passivate these active sites.[3]

  • Ion Source Reactivity: At low concentrations, the deoxidation of sulfoxides can be a dominant process in the MS ion source.[2]

    • Solution: A study has shown that adding polyethylene glycol 300 (PEG300) to the sample can prevent this sulfoxide deoxidation in the ion source.[2] Therefore, if deoxidation is a persistent issue, consider using PEG300 as an analyte protectant.

Q3: I'm experiencing poor peak shape (tailing) and inconsistent peak areas for this compound. How can I improve this?

A3: Poor peak shape and reproducibility are often linked to analyte interactions with active sites, leading to partial adsorption and degradation. This is a common problem for polar and thermally labile compounds like this compound.

Root Causes & Solutions:

  • Analyte-Surface Interactions: The polar sulfoxide group can interact with active silanol groups in the GC system, causing peak tailing.

    • Solution: Employing a mixture of analyte protectants is highly recommended. Compounds like 3-ethoxy-1,2-propanediol are effective for early-eluting pesticides, while sorbitol and gulonolactone are beneficial for mid- to late-eluting compounds.[3] A combination provides comprehensive protection throughout the chromatographic run.[3][6]

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volume and active sites, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

Q4: What are analyte protectants and how do they work?

A4: Analyte protectants are compounds that are intentionally added to both sample extracts and calibration standards to minimize analyte loss and improve peak shape in GC analysis.[5] They function by masking active sites in the GC inlet and column, a phenomenon often referred to as a "matrix-induced response enhancement" in a controlled manner.[8]

Mechanism of Action:

Compounds with multiple hydroxyl groups, such as sugars and sugar derivatives, are particularly effective. They interact with active silanol groups on the surfaces of the liner and column via hydrogen bonding, effectively creating a temporary, more inert surface for the analyte to pass over.[5] This prevents the labile this compound from adsorbing to or reacting with these active sites.

Diagram of Analyte Protectant Mechanism

G cluster_0 Without Analyte Protectant cluster_1 With Analyte Protectant Analyte This compound ActiveSite Active Site (e.g., Silanol Group) Analyte->ActiveSite Interaction Degradation Degradation (Oxidation/Deoxidation) ActiveSite->Degradation Analyte_AP This compound IntactAnalyte Intact Analyte Elutes Analyte_AP->IntactAnalyte Passes Unhindered Protectant Analyte Protectant (e.g., Sorbitol) ActiveSite_AP Active Site Protectant->ActiveSite_AP Masking G SamplePrep 1. Sample Preparation (e.g., QuEChERS) AddAP 2. Add Analyte Protectant Mix to Final Extract SamplePrep->AddAP GC_Analysis 5. GC-MS Analysis AddAP->GC_Analysis StandardsPrep 3. Prepare Calibration Standards AddAP_Standards 4. Add Analyte Protectant Mix to Standards StandardsPrep->AddAP_Standards AddAP_Standards->GC_Analysis DataProcessing 6. Data Processing & Quantification GC_Analysis->DataProcessing

Caption: Workflow for incorporating analyte protectants in GC analysis.

Concluding Remarks from the Senior Application Scientist

The successful GC analysis of this compound hinges on a proactive approach to prevent its degradation. While optimizing instrumental parameters is important, the strategic use of analyte protectants is a game-changer for achieving accurate and reproducible results. By understanding the mechanisms of degradation and the protective action of these additives, you can transform a challenging analysis into a robust and reliable method. Remember that a clean GC system is a prerequisite for success; regular maintenance of the inlet liner and column is non-negotiable. This guide provides the foundational knowledge and practical steps to overcome the common hurdles in this compound analysis.

References

  • Mastovska, K., Lehotay, S.J., & Anastassiades, M. (2005). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. Analytical Chemistry, 77(24), 8129–8137. [Link]

  • Mohammad Shahid, S., Ngan, C.K., & Khairatul Azmah, M. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. Journal of Tropical Agriculture and Food Science, 40(2), 265–270. [Link]

  • Lee, S., Kim, S., Cho, H., Kim, J. H., & Lee, Y. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Chromatography Forum. (2016). Analyte protectants. [Link]

  • Sugitate, K., Yamagami, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2012). Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 28(7), 669-673. [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • Google Patents. (n.d.). CN105548422A - Detection method for polyethylene glycol content.
  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography. [Link]

  • Anastassiades, M., Maštovská, K., & Lehotay, S. J. (2003). Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. Journal of Chromatography A, 1015(1-2), 163–184. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Tanaka, T., Hori, T., Takigami, H., & Ohtsuki, T. (2018). Problems and solutions of polyethylene glycol co-injection method in multiresidue pesticide analysis by gas chromatography-mass spectrometry: evaluation of instability phenomenon in type II pyrethroids and its suppression by novel analyte protectants. Journal of Chromatography A, 1547, 29-37. [Link]

  • Lee, S., Kim, S., Cho, H., Kim, J. H., & Lee, Y. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • The LCGC Blog. (2014). GC Inlet Maintenance...have you really heard it all before?[Link]

  • Agilent Technologies. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. [Link]

Sources

Effect of pH on Fenthionsulfoxide stability and extraction

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors affecting the stability and extraction of fenthion and its primary metabolite, fenthion sulfoxide. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental workflows effectively.

Section 1: The Critical Role of pH in Fenthion Sulfoxide Stability

Understanding the chemical stability of your analyte is the foundation of any robust analytical method. For organophosphate pesticides like fenthion, pH is a critical variable that can dictate the integrity of your sample from collection to analysis.

Q1: How does pH affect the stability of fenthion and its sulfoxide metabolite in aqueous solutions?

A1: The primary degradation pathway for fenthion and its metabolites in aqueous solutions is hydrolysis, a reaction that is significantly accelerated under alkaline (high pH) conditions.

As a class, organophosphate insecticides are susceptible to a chemical reaction called alkaline hydrolysis.[1] In this reaction, hydroxyl ions (OH⁻), which are abundant in alkaline solutions, attack the phosphorus center of the fenthion molecule. This breaks the ester bond, degrading the pesticide into inactive, non-toxic forms.[1][2]

While fenthion and its metabolites are relatively stable in neutral and acidic aqueous media, their stability markedly decreases as the pH increases.[2][3][4] This is a critical consideration for sample collection, preparation, and storage. If the sample matrix or any aqueous reagents used have a pH above 7.0, you risk artificially lowering the concentration of your target analyte before it even reaches the analytical instrument.

The rate of this degradation is often expressed as a half-life (t½), which is the time it takes for 50% of the compound to degrade. As the data below illustrates, the half-lives for fenthion and its metabolites are significantly shorter at pH 9 compared to pH 7.

Data Summary: Hydrolysis Half-Lives (t½) of Fenthion and its Metabolites at 25°C

CompoundHalf-Life at pH 7 (days)Half-Life at pH 9 (days)
Fenthion59.055.5
Fenthion SulfoxideData not specified, but trend followsData not specified, but trend follows
Fenthion Sulfone26.316.5
Fenoxon30.815.0
Fenoxon Sulfoxide26.012.3
Fenoxon Sulfone16.59.50
Data sourced from Huang, J., & Mabury, S. A. (2000).[2]

This data clearly demonstrates that maintaining a neutral or slightly acidic environment is crucial for preserving the integrity of fenthion and its oxidative metabolites.

Fenthion_Degradation Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation (Metabolic/Environmental) Hydrolysis_Products Phenol Derivatives (Inactive) Fenthion->Hydrolysis_Products Alkaline Hydrolysis (High pH) Sulfoxide->Hydrolysis_Products Alkaline Hydrolysis (High pH)

Caption: Metabolic oxidation vs. alkaline degradation pathways for fenthion.

Section 2: Best Practices for Fenthion Sulfoxide Extraction

The goal of extraction is to efficiently move your analyte from a complex sample matrix into a clean solvent suitable for analysis. For fenthion and its metabolites, the choice of extraction technique directly impacts recovery, reproducibility, and sample throughput.

Q2: What is the recommended extraction method for fenthion and its metabolites from complex matrices?

A2: The citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard and our recommended approach for extracting fenthion and its five major metabolites. [5][6]

The QuEChERS methodology has revolutionized pesticide residue analysis for several reasons:

  • High Recovery: It consistently yields high and reproducible recovery rates for a broad spectrum of pesticides, including the polarities of fenthion and its various metabolites.[5]

  • Effectiveness: The combination of salting-out extraction followed by dispersive solid-phase extraction (dSPE) cleanup effectively removes many matrix interferences (e.g., fats, pigments, sugars).[5]

  • Speed and Simplicity: It is significantly faster and less labor-intensive than traditional liquid-liquid extraction (LLE) methods.[5]

  • Reduced Solvent Usage: QuEChERS protocols use substantially lower volumes of organic solvents, making it a greener and more cost-effective choice.

A key feature of the most common QuEChERS variants is the use of a buffer, typically a citrate buffer, during the initial extraction.[5] This maintains the sample extract at a stable, slightly acidic pH. This is crucial for preventing the alkaline hydrolysis discussed in Section 1 and is considered best practice for any multi-residue pesticide analysis.[5]

Q3: Can you provide a detailed protocol for a citrate-buffered QuEChERS extraction?

A3: Certainly. The following is a validated, step-by-step protocol for extracting fenthion and its metabolites from a general produce matrix. This protocol should be validated in your specific matrix.

Experimental Protocol: Citrate-Buffered QuEChERS for Fenthion Analysis

  • Sample Homogenization:

    • Weigh 10-15 g of your homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

    • If required, add an appropriate volume of internal standard.

    • Add 10 mL of reagent-grade water if the sample has low water content.

  • Solvent Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Causality Check: Acetonitrile is an efficient solvent for a wide range of pesticide polarities. The acetic acid helps to maintain an acidic environment, ensuring the stability of pH-sensitive compounds.

  • Salting-Out Partitioning:

    • Add the contents of a QuEChERS citrate-buffered extraction salt packet (typically containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate) to the tube.

    • Causality Check: The salts, particularly magnesium sulfate, absorb excess water and induce phase separation between the aqueous sample layer and the acetonitrile layer containing the analytes. The citrate buffer system stabilizes the pH.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 RCF for 5 minutes. You should see a clear separation between the solid matrix debris at the bottom and the acetonitrile supernatant on top.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The dSPE tube should contain a sorbent blend appropriate for your matrix (e.g., PSA for removing organic acids and sugars, C18 for removing fats).

    • Causality Check: The dSPE sorbents bind to and remove interfering compounds from the matrix, resulting in a cleaner extract and reducing matrix effects during LC-MS/MS analysis.

    • Vortex for 30-60 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge the dSPE tube at high speed (e.g., ≥10,000 RCF) for 2-5 minutes.

    • Carefully transfer the final, cleaned supernatant into an autosampler vial for analysis, typically by LC-MS/MS.

QuEChERS_Workflow start 1. Homogenized Sample (10-15g in 50mL tube) add_acetonitrile 2. Add 15mL Acetonitrile (1% Acetic Acid) start->add_acetonitrile add_salts 3. Add Citrate-Buffered QuEChERS Salts add_acetonitrile->add_salts shake1 4. Shake Vigorously (1 min) add_salts->shake1 centrifuge1 5. Centrifuge (≥3000 RCF) shake1->centrifuge1 transfer 6. Transfer 1mL of Acetonitrile Supernatant centrifuge1->transfer dspe_tube 7. Add to dSPE Tube (with PSA/C18) transfer->dspe_tube vortex2 8. Vortex (30-60 sec) dspe_tube->vortex2 centrifuge2 9. Centrifuge (≥10,000 RCF) vortex2->centrifuge2 analysis 10. Transfer Supernatant for LC-MS/MS Analysis centrifuge2->analysis

Caption: Standard workflow for citrate-buffered QuEChERS extraction.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the analysis of fenthion sulfoxide.

Q4: My fenthion sulfoxide recovery is low and inconsistent. What are the potential causes?

A4: Low recovery is a multi-faceted problem. Systematically investigate these four areas:

  • pH-Induced Degradation: This is the most common culprit.

    • Check: Measure the pH of your raw sample matrix, your water source, and any reconstitution solvents. A pH > 7.5 can lead to significant analyte loss.[1]

    • Solution: Ensure you are using a buffered extraction system like the citrate-QuEChERS method.[5] If preparing standards in an aqueous solution, use a buffered solvent (e.g., pH 5 acetate buffer) or water acidified with 0.1% formic acid.

  • Extraction Inefficiency: The analyte may not be moving effectively from the matrix to the final solvent.

    • Check: Are you shaking vigorously enough and for the specified time? Is your centrifuge achieving the correct speed to ensure proper phase separation?

    • Solution: Adhere strictly to the validated shaking and centrifugation times/speeds in the protocol. Ensure a clear separation of the acetonitrile and aqueous layers.

  • Analytical Instrument Artifacts: The problem may lie with the analysis itself, not the extraction.

    • Check (for GC users): Fenthion sulfoxide is thermally labile and can degrade to fenthion sulfone in a hot GC injection port.[5] If you see a corresponding increase in your sulfone peak when your sulfoxide peak decreases, this is likely the cause.

    • Solution: The most reliable method is to switch to LC-MS/MS analysis, which does not use high temperatures for injection and is the preferred technique for fenthion and its metabolites.[5][6]

    • Check (for LC-MS/MS users): The issue could be a "matrix effect," where co-extracted compounds suppress the ionization of fenthion sulfoxide in the mass spectrometer source.[3]

    • Solution: Use matrix-matched calibration standards to compensate for this effect.[5] Ensure your dSPE cleanup step is optimized for your specific matrix to remove as many interferences as possible.

  • Improper Sample Storage:

    • Check: Fenthion residues have shown instability even in frozen tissues over long storage periods (e.g., months).[7]

    • Solution: Analyze samples as quickly as possible after extraction. If long-term storage is unavoidable, store extracts at -20°C or colder and conduct a storage stability study to quantify any potential losses over time.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why use a buffered extraction (QuEChERS) if fenthion itself is relatively stable at neutral pH?

    • A: While fenthion is reasonably stable at pH 7, its stability drops as the pH becomes even slightly alkaline.[2] Many sample matrices (e.g., certain fruits and vegetables) can have a naturally alkaline pH. The buffer provides a crucial safety margin by forcing the extract into a stable, slightly acidic pH range, ensuring reproducible results across different sample types. Furthermore, it is essential for methods designed to detect many different pesticides, some of which may be much more sensitive to pH than fenthion.[5]

  • Q: What is the ideal pH for long-term storage of aqueous samples or standards containing fenthion sulfoxide?

    • A: Based on hydrolysis kinetics, a slightly acidic to neutral pH (pH 4-7) is ideal for maximizing stability.[2] Storage in unbuffered, alkaline water (pH > 8) should be strictly avoided.

  • Q: Which analytical technique is best for fenthion sulfoxide to avoid degradation?

    • A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is unequivocally the superior technique.[5][6] It avoids the thermal degradation issues associated with Gas Chromatography (GC) and provides the sensitivity and selectivity needed to detect fenthion and all five of its key metabolites simultaneously.[5]

References

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Applied Biological Chemistry, 63(1), 28. Available at: [Link]

  • FAO. (1995). fenthion (039). Joint Meeting on Pesticide Residues (JMPR) evaluation. Available at: [Link]

  • López-Cabeza, R., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules, 27(3), 993. Available at: [Link]

  • Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 235-241. Available at: [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Bylsma, B. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. Available at: [Link]

  • Huang, J., & Mabury, S. A. (2000). Hydrolysis Kinetics of Fenthion and Its Metabolites in Buffered Aqueous Media. Journal of Agricultural and Food Chemistry, 48(7), 2877-2882. Available at: [Link]

  • Cabras, P., et al. (1997). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. Journal of Agricultural and Food Chemistry, 45(11), 4470-4473. Available at: [Link]

  • Huang, J., & Mabury, S. A. (2000). Hydrolysis Kinetics of Fenthion and Its Metabolites in Buffered Aqueous Media. ACS Publications. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fenthion Sulfoxide in Produce

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Fenthion sulfoxide in various agricultural products. It is intended for researchers, analytical scientists, and quality control professionals in the food safety and agrochemical industries. We will delve into the nuances of method validation, comparing a primary, highly sensitive UHPLC-MS/MS method with alternative approaches, supported by experimental data and adherence to international standards.

Introduction: The Imperative for Sensitive Fenthion Sulfoxide Detection

Fenthion is a widely used organophosphate insecticide employed to protect a variety of crops.[1] However, its metabolic products, including Fenthion sulfoxide, can persist in produce and pose potential health risks to consumers.[1] Regulatory bodies worldwide, such as those guided by the Codex Alimentarius, establish Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety.[2] Accurate and reliable analytical methods are therefore paramount for monitoring compliance with these MRLs and safeguarding public health.

Method validation is the cornerstone of analytical quality assurance, demonstrating that a specific method is suitable for its intended purpose. This involves a rigorous evaluation of performance parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). This guide will walk you through a comprehensive validation process, providing the rationale behind experimental choices and comparing the outcomes of different analytical strategies.

Primary Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For the determination of Fenthion sulfoxide and its related compounds in produce, a method combining QuEChERS extraction with UHPLC-MS/MS analysis stands out for its sensitivity, selectivity, and efficiency.[3][4]

The "Why" Behind the Method: Causality in Experimental Choices
  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: This sample preparation technique is favored for multi-residue pesticide analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[5][6][7] The use of a citrate-buffered version helps to maintain the pH, which is crucial for the stability of pH-sensitive pesticides during extraction.[1][8]

  • UHPLC Separation: Ultra-high-performance liquid chromatography offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (<2 µm), which requires a specialized pumping system capable of handling higher backpressures.[3][4]

  • Tandem Mass Spectrometry (MS/MS) Detection: MS/MS is a highly selective and sensitive detection technique. It involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation, and the detection of one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and provides a high degree of confidence in analyte identification and quantification.[3][4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a validated method for the simultaneous analysis of Fenthion and its five major metabolites, including Fenthion sulfoxide, in various produce matrices.[1][3][4]

Sample Preparation (Citrate-Buffered QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized produce sample into a 50 mL centrifuge tube. For dry matrices like brown rice or soybeans, use a 5 g sample and add 10 mL of deionized water for hydration 30 minutes prior to extraction.[3]

  • Extraction: Add 10 mL of acetonitrile and a ceramic homogenizer to the tube. Shake vigorously for 1 minute at 1500 rpm.[3]

  • Salting Out: Add the citrate-buffered QuEChERS salt package (4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dehydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately vortex for 30 seconds and then shake for 1 minute.[1][3]

  • Centrifugation: Centrifuge the tube at 3000 rpm for 10 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper organic supernatant into a d-SPE tube containing 25 mg of Primary Secondary Amine (PSA) and 150 mg of magnesium sulfate. PSA is used to remove organic acids, fatty acids, and some sugars and pigments.[3][10]

  • Final Centrifugation and Dilution: Vortex the d-SPE tube for 1 minute and then centrifuge at 13,000 rpm for 5 minutes. Transfer a 500 µL aliquot of the supernatant to an autosampler vial and mix with 400 µL of water and 100 µL of acetonitrile.[3]

UHPLC-MS/MS Instrumental Conditions

  • UHPLC System: A Nexera UHPLC system (Shimadzu) or equivalent.[3]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., LCMS-8040, Shimadzu) with an electrospray ionization (ESI) source operated in positive mode.[1][3]

  • Analytical Column: Waters Xbridge C18 (100 mm × 2.1 mm; 3.5 μm particle size).[3]

  • Mobile Phase: (A) Deionized water with 0.1% formic acid and (B) Methanol with 0.1% formic acid. The addition of formic acid promotes the protonation of the analytes, enhancing their signal in positive ESI mode.[1][3][8]

  • Gradient Elution: A gradient program is used to effectively separate the analytes from each other and from matrix components. A typical gradient starts with a high percentage of the aqueous phase, ramps up to a high percentage of the organic phase to elute the analytes, and then returns to the initial conditions to re-equilibrate the column for the next injection.[3]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.[3]

Visualization of the UHPLC-MS/MS Workflow

UHPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis Homogenization 1. Homogenization (10g Produce) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Add solvent SaltingOut 3. Salting Out (Citrate Salts) Extraction->SaltingOut Add salts Centrifugation1 4. Centrifugation SaltingOut->Centrifugation1 Phase separation dSPE 5. d-SPE Cleanup (PSA/MgSO4) Centrifugation1->dSPE Take supernatant Centrifugation2 6. Final Centrifugation & Dilution dSPE->Centrifugation2 Remove interferences UHPLC UHPLC Separation (C18 Column) Centrifugation2->UHPLC Inject sample MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Eluted analytes Data Data Acquisition & Processing MSMS->Data

Caption: UHPLC-MS/MS Workflow for Fenthion Sulfoxide Analysis.

Method Validation According to SANTE Guidelines

The validation of the analytical method should be performed in accordance with internationally recognized guidelines, such as the SANTE/11312/2021 guidance document for pesticide residue analysis.[11][12] The key validation parameters are summarized below.

ParameterAcceptance Criteria (SANTE)Typical Performance of UHPLC-MS/MS Method
Linearity Correlation coefficient (r²) > 0.99r² > 0.99 for matrix-matched calibration curves[3][4]
Accuracy (Recovery) 70-120%Mean recoveries for Fenthion sulfoxide between 95.5% and 116.0% across various matrices[3]
Precision (RSD) ≤ 20%RSDs below 15.1% in all cases, many below 10%[3]
Limit of Quantification (LOQ) Sufficiently low to meet MRLs0.01 mg/kg, which is below typical MRLs[3][4]
Matrix Effect To be assessed and compensated forSignal suppression observed in all matrices, requiring matrix-matched calibration for accurate quantification[3]

Table 1: Summary of Validation Parameters for the UHPLC-MS/MS Method

Comparison with Alternative Analytical Methods

While UHPLC-MS/MS is a powerful technique, other methods have also been employed for the analysis of Fenthion and its metabolites. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) highlights the advantages and disadvantages of each approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a workhorse for pesticide residue analysis.[13] However, for Fenthion sulfoxide, it presents some challenges.

  • Thermal Lability: Fenthion sulfoxide can be thermally labile and may degrade in the hot injection port of a gas chromatograph, potentially converting to Fenthion sulfone.[8] This can lead to inaccurate quantification.

  • Derivatization: In some older methods, a derivatization step was required to make the analytes more volatile and suitable for GC analysis. This adds complexity and potential for error to the analytical workflow.[14]

Performance Comparison: UHPLC-MS/MS vs. GC-MS
FeatureUHPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Applicability Well-suited for a wide range of polar and thermally labile pesticides, including Fenthion sulfoxide.[15]Better for volatile and thermally stable compounds. Can have issues with thermally labile compounds like Fenthion sulfoxide.[8][16]
Sample Throughput High, with fast analysis times.Can be slower due to longer run times and potential for derivatization steps.
Sensitivity & Selectivity Generally higher due to the specificity of MRM transitions and reduced matrix effects in LC.[15]Good, but can be more susceptible to matrix interference for certain sample types.
Robustness Modern instruments are very robust, but the LC mobile phase can be more complex than the GC carrier gas.Generally considered very robust, with well-established methods.
Cost Higher initial instrument cost.Lower initial instrument cost.

Table 2: Comparison of UHPLC-MS/MS and GC-MS for Fenthion Sulfoxide Analysis

Logical Relationship of Method Selection

Method_Selection cluster_Methods Analytical Methods Analyte Fenthion Sulfoxide Properties (Polar, Thermally Labile) LCMS UHPLC-MS/MS Analyte->LCMS Good compatibility GCMS GC-MS Analyte->GCMS Potential for degradation Goal Analytical Goal (High Sensitivity & Specificity, High Throughput) Goal->LCMS Meets requirements Goal->GCMS May have limitations Conclusion UHPLC-MS/MS is the preferred method for Fenthion Sulfoxide analysis in produce. LCMS->Conclusion

Sources

A Comparative Guide to Inter-laboratory Analysis of Fenthionsulfoxide: Ensuring Accuracy and Comparability in Pesticide Residue Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a successful inter-laboratory study on the analysis of fenthionsulfoxide, a significant metabolite of the organophosphate insecticide fenthion. For researchers, scientists, and professionals in drug development and food safety, ensuring the accuracy, reliability, and comparability of analytical data across different laboratories is paramount. This document offers a detailed protocol, compares analytical methodologies, and provides the scientific rationale behind the experimental design, empowering laboratories to generate high-quality, reproducible results.

The Critical Need for Inter-laboratory Studies in this compound Analysis

This compound, along with other metabolites of fenthion, is a crucial analyte in the assessment of pesticide residues in food and environmental samples.[1][2] Due to the potential health risks associated with organophosphate exposure, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds.[3] Consequently, the analytical methods used for their determination must be robust, validated, and demonstrate comparability across different testing facilities.

An inter-laboratory study, also known as a proficiency test or collaborative study, is the gold standard for evaluating the performance of analytical methods and the competence of laboratories.[4][5][6] By analyzing identical samples, participating laboratories can assess their accuracy, identify potential biases in their procedures, and contribute to the establishment of standardized, reliable analytical protocols. This guide outlines a comprehensive approach to designing and executing such a study for this compound.

Foundational Elements of the Inter-laboratory Study Design

A successful inter-laboratory study hinges on a meticulously planned design that addresses potential sources of variability and ensures the integrity of the collected data. The following diagram illustrates the key phases of the proposed study.

InterLaboratory_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Homogenization of Test Material B->C D Analyte Fortification & Blank Preparation C->D E Stability Assessment of this compound D->E F Packaging & Shipment of Samples E->F G Sample Reception & Storage by Labs F->G H Execution of Analytical Protocol G->H I Data Acquisition & Initial Processing H->I J Statistical Analysis of Results (e.g., z-scores) I->J K Evaluation of Method Performance J->K L Identification of Outliers & Sources of Error K->L M Final Report & Recommendations L->M

Caption: Workflow for the this compound Inter-laboratory Study.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is a critical determinant of the study's outcome. For this compound and other organophosphate metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most widely employed techniques due to their high sensitivity and selectivity.[7][8][9] This study will focus on a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, which has demonstrated excellent performance for the simultaneous analysis of fenthion and its metabolites in various food matrices.[1][2]

Sample Preparation: QuEChERS vs. Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing matrix interferences and ensuring accurate quantification. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular choice for pesticide residue analysis in food.[1][10][11] This study will compare the performance of the standard QuEChERS protocol with a more traditional Solid-Phase Extraction (SPE) approach.

FeatureQuEChERS (EN 15662)Solid-Phase Extraction (SPE)
Principle Acetonitrile extraction followed by salting out and dispersive SPE cleanup.Analyte retention on a solid sorbent, followed by washing and elution.
Speed High-throughput, minimal steps.More time-consuming, requires multiple steps.
Solvent Consumption Low.Moderate to high.
Cost Generally lower cost per sample.Can be more expensive due to cartridges and larger solvent volumes.
Effectiveness Broadly effective for a wide range of pesticides in many matrices.Can be highly selective and provide very clean extracts, but requires method development for each matrix/analyte combination.
Potential Issues Matrix effects can still be present, requiring matrix-matched calibration.Potential for analyte breakthrough or incomplete elution.

This inter-laboratory study will provide valuable data on the real-world performance of both techniques across multiple laboratories, allowing for a robust comparison of their suitability for this compound analysis.

Detailed Experimental Protocol

Participating laboratories will be required to adhere to the following protocol to ensure consistency and comparability of results.

Materials and Reagents
  • This compound analytical standard: Certified reference material (CRM) of known purity.

  • Solvents: Acetonitrile, methanol, water (all LC-MS grade).

  • Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

  • QuEChERS extraction tubes and d-SPE kits: Commercially available and standardized across all labs.

  • SPE Cartridges: C18 cartridges (for comparative analysis).

  • Test Matrix: A homogenous batch of a representative food commodity (e.g., spinach or lettuce) will be prepared and distributed by the coordinating laboratory.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize the provided food sample.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrates).

  • Shaking: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

  • Shaking and Centrifugation: Shake for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following is a recommended starting point for the UHPLC-MS/MS analysis, based on a validated method.[1] Laboratories may use their existing validated methods but must report all instrumental parameters.

ParameterRecommended Condition
UHPLC Column C18, ≤ 2.1 mm i.d., ≤ 100 mm length, ≤ 2 µm particle size
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation of this compound from matrix components.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion > product ion 1 (quantifier), Precursor ion > product ion 2 (qualifier)

The following diagram illustrates the analytical workflow from sample to result.

Analytical_Workflow Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Extraction->Cleanup Analysis UHPLC-MS/MS Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Analytical workflow for this compound determination.

Stability of this compound

The stability of this compound in analytical standards and sample extracts is a critical factor in an inter-laboratory study, where samples and standards may be stored and shipped under varying conditions. While specific stability data for this compound in acetonitrile at different temperatures is limited, studies on multiresidue pesticide mixes provide valuable guidance.[12] It is recommended that:

  • Stock solutions: Should be stored in a freezer at -20°C or below.

  • Working solutions: Can be stored in a refrigerator at 4°C for a limited period (e.g., up to one week), but should be freshly prepared for each analytical batch if possible.

  • Sample extracts: Should be analyzed as soon as possible after preparation. If storage is necessary, they should be kept at -20°C.

A study on the degradation of fenthion and this compound on grapes indicated that this compound has a much slower rate of decomposition than the parent compound, with half-lives of over 40 days in refrigerated storage.[13] This suggests reasonable stability under controlled cold storage.

Data Analysis and Performance Evaluation

The performance of each laboratory will be evaluated using internationally recognized statistical methods. The primary metric for performance assessment will be the z-score, calculated for each laboratory's reported concentration.

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result reported by the laboratory

  • X is the assigned value (the robust mean of all reported results)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory.

Key performance characteristics of the analytical methods will also be compared, including:

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.

  • Recovery: The percentage of the known amount of this compound recovered from the spiked sample.

  • Repeatability (within-laboratory precision): The closeness of agreement between successive measurements of the same sample under the same conditions.

  • Reproducibility (between-laboratory precision): The closeness of agreement between measurements of the same sample under different conditions (different laboratories).

Conclusion and Future Perspectives

This guide provides a robust framework for conducting an inter-laboratory study on the analysis of this compound. By adhering to the outlined protocols and best practices, participating laboratories can contribute to the generation of high-quality, comparable data that will enhance the reliability of pesticide residue monitoring programs. The results of such a study will not only provide a valuable comparison of different analytical methodologies but will also serve as a benchmark for laboratory performance and a foundation for the harmonization of analytical approaches for this important analyte. Future studies could expand to include a wider range of food matrices and other fenthion metabolites to further strengthen the analytical capabilities for comprehensive pesticide residue analysis.

References

  • Kim, H. J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Dorweiler, K., et al. (2021). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Journal of AOAC INTERNATIONAL, 104(5), 1337-1345. [Link]

  • Proficiency Test for Chemical Laboratories for the Analysis of a Pesticide in a Formulated Product: Interlaboratory Study. (2011). Journal of AOAC International, 94(3), 966-973. [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study. Journal of AOAC International, 90(2), 485-520. [Link]

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study. United States Department of Agriculture, Agricultural Research Service. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Lentza-Rizos, C., & Avramides, E. J. (1994). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. (2015). Proficiency Tests and Interlaboratory Comparisons. [Link]

  • Spectroscopy Staff. (2023). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Spectroscopy. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Delgado, D. R., et al. (2021). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 26(11), 3333. [Link]

  • Md. Hasan, M., et al. (2024). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Foods, 13(3), 444. [Link]

  • European and Mediterranean Plant Protection Organization. (2022). PM 7/122 (2) Guidelines for the organization of interlaboratory comparisons by plant pest diagnostic laboratories. EPPO Bulletin, 52(3), 546-565. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Goudarzi, N., & Farsimadan, S. (2021). Multiclass Pesticide Residue Analysis in Fruit and Vegetable Samples by Combining Acetone-Based Salting-Out Assisted Extraction with Dispersive Liquid-Liquid Microextraction. Journal of AOAC INTERNATIONAL, 104(6), 1629-1639. [Link]

  • Yulisa, A., et al. (2021). The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. Chemosensors, 9(7), 169. [Link]

  • Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 235-241. [Link]

Sources

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Fenthionsulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Fenthionsulfoxide, a metabolite of the organothiophosphate insecticide Fenthion, presents significant health and safety challenges in the laboratory. As a potent cholinesterase inhibitor, exposure through dermal contact, inhalation, or ingestion can lead to severe neurotoxic effects.[1][2][3] This guide, developed by our team of senior application scientists, provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the safety of all personnel handling this hazardous compound. Our commitment is to empower you with the knowledge and procedures necessary to work safely and effectively, making us your trusted partner in laboratory safety.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified as acutely toxic if swallowed and may cause harm if inhaled or absorbed through the skin.[4] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[2] The disruption of AChE activity leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of symptoms from headache and nausea to more severe effects like respiratory distress and convulsions.[3] It is crucial to recognize that some metabolites of Fenthion, including this compound, can be more toxic than the parent compound itself.[4]

Key Hazard Information for this compound:

Hazard ClassificationDescriptionSupporting Sources
Acute Oral Toxicity Toxic or fatal if swallowed.[4]
Cholinesterase Inhibitor Can lead to neurotoxic effects.[2][3]
Dermal and Inhalation Hazard Can be absorbed through the skin and may be harmful if inhaled.[3]

A Multi-Layered Defense: Selecting the Appropriate PPE

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of laboratory procedures involving this compound.

Hand Protection: Your First Line of Defense

Recommended Glove Types:

For handling this compound, particularly when in solution, nitrile or neoprene gloves are recommended. These materials generally offer good resistance to a broad range of chemicals. It is imperative to consult the glove manufacturer's chemical resistance guide for the specific solvent being used.[1][2][5]

  • Double gloving is a mandatory practice when handling concentrated this compound or during procedures with a high risk of splashing. This provides an additional layer of protection in case the outer glove is compromised.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always visually inspect gloves for any signs of degradation, punctures, or tears before donning.

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Never touch personal items (phones, pens, etc.) or common surfaces with gloved hands.

  • Immediate Replacement: If a glove is torn or suspected of being compromised, move away from the work area, safely remove the gloves, and wash your hands thoroughly before donning a new pair.

  • Proper Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.

Body Protection: Shielding Against Splashes and Spills

A laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of splashes or spills, such as when handling larger quantities or during transfers, a chemically resistant apron over the lab coat is essential. In situations involving the handling of pure, undiluted this compound or where significant splashing is anticipated, chemically resistant coveralls should be worn.

Eye and Face Protection: Preventing Ocular Exposure

Safety glasses with side shields are the minimum requirement for eye protection. However, due to the risk of splashes, chemical splash goggles are strongly recommended. For procedures with a high potential for splash, such as when transferring liquids or working with pressurized systems, a face shield worn over chemical splash goggles provides the most comprehensive protection.

Respiratory Protection: Guarding Against Inhalation

The need for respiratory protection depends on the specific procedure and the potential for generating aerosols or vapors.

  • For handling small quantities of dilute solutions in a well-ventilated area or a chemical fume hood: Respiratory protection may not be required, but a thorough risk assessment should be conducted.

  • For handling pure this compound, weighing the powder, or any procedure that may generate aerosols (e.g., vortexing, sonicating): A NIOSH-approved respirator is mandatory. A half-mask or full-facepiece respirator with organic vapor (OV) cartridges and P100 particulate filters is recommended.[6][7][8] The P100 filter provides protection against any fine particles of the compound.

Respirator Use Protocol:

  • Fit Testing: All personnel required to wear a respirator must undergo a qualitative or quantitative fit test to ensure a proper seal.

  • Seal Check: A user seal check (positive and negative pressure check) must be performed each time the respirator is donned.

  • Cartridge Change Schedule: Establish a cartridge change-out schedule based on the frequency and duration of use, and the concentration of the contaminant.

  • Maintenance and Storage: Clean and inspect the respirator after each use according to the manufacturer's instructions. Store it in a clean, dry place, away from contaminated areas.

Operational Plans: From Preparation to Disposal

A meticulous and well-rehearsed operational plan is fundamental to ensuring safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weigh Solid this compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decon Decontaminate Work Surfaces handling_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A streamlined workflow for safely handling this compound.

Step-by-Step Decontamination Protocol

Effective decontamination is critical to prevent secondary exposure. Organophosphates like this compound can be hydrolyzed and deactivated using alkaline solutions.[9][10][11]

  • Prepare Decontamination Solution: Prepare a fresh solution of 5% sodium carbonate (washing soda) or a commercially available laboratory detergent known to be effective against organophosphates.

  • Initial Wipe-Down: Wearing appropriate PPE, use absorbent pads to soak up any visible spills. Dispose of the pads in the designated hazardous waste container.

  • Apply Decontamination Solution: Liberally apply the decontamination solution to all potentially contaminated surfaces, including the work surface of the fume hood, equipment, and any glassware.

  • Contact Time: Allow the decontamination solution to remain in contact with the surfaces for at least 15 minutes.

  • Scrub and Rinse: Thoroughly scrub the surfaces with a brush or sponge. Rinse the surfaces with copious amounts of water.

  • Final Wipe-Down: Wipe the surfaces dry with clean paper towels.

  • Equipment Decontamination: Small equipment should be immersed in the decontamination solution for at least one hour, followed by thorough rinsing with water. For larger equipment, follow the surface decontamination protocol.

Disposal Plan: A Critical Final Step

Improper disposal of this compound and contaminated materials can pose a significant environmental and health risk. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including used PPE (gloves, aprons, coveralls), absorbent pads, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and the first rinse from decontaminated glassware should be collected in a separate, clearly labeled, and sealed hazardous waste container.

Chemical Deactivation and Disposal

For laboratories equipped to perform chemical deactivation, alkaline hydrolysis can be an effective method for degrading this compound prior to disposal.[3][10][11]

Alkaline Hydrolysis Protocol for Liquid Waste:

  • Ensure Proper Ventilation: Perform this procedure in a certified chemical fume hood.

  • Prepare Hydrolysis Solution: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Neutralization: Slowly and carefully add the this compound-containing liquid waste to the sodium hydroxide solution with constant stirring. An excess of the alkaline solution should be used.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete hydrolysis.

  • Neutralize and Dispose: After the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8. The neutralized solution can then be disposed of as hazardous waste through your institution's environmental health and safety office.

Important Note: Always consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. They can provide information on approved disposal vendors and ensure compliance with all local, state, and federal regulations.[12][13][14]

Conclusion: A Culture of Safety

Handling this compound requires a steadfast commitment to safety. By understanding the hazards, diligently using the correct PPE, and adhering to strict operational and disposal protocols, researchers can mitigate the risks associated with this potent compound. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to foster a culture of safety through continuous learning, vigilance, and a proactive approach to risk management.

References

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. (2013). United States Environmental Protection Agency. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

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